CPI-905
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
InChI |
InChI=1S/C18H20N2O5/c1-10-6-11(2)20-18(22)13(10)9-19-17(21)12-7-14(23-3)16-15(8-12)24-4-5-25-16/h6-8H,4-5,9H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
KMBHNILDGJPMCU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Evolution of a Therapeutic Concept: An In-depth Technical Guide on the Mechanism of Action of EZH2 Inhibitors Originating from the CPI-905 Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the mechanism of action of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, with a specific focus on the lineage of compounds developed by Constellation Pharmaceuticals, originating from the early scaffold, CPI-905. While this compound itself was characterized as a weak inhibitor, its discovery was a critical step in the development of a series of potent and selective EZH2 inhibitors. Due to the limited publicly available data on this compound, this guide will focus on the well-characterized successors, such as CPI-1205 and CPI-0209, to provide a comprehensive understanding of the core mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
This compound: The Genesis of a Potent EZH2 Inhibitor Series
This compound was identified as a cell-active inhibitor of EZH2.[1] However, it is primarily referenced as a starting point for the development of more potent EZH2 inhibitors.[2] The available literature suggests that while active, its potency was not sufficient for extensive clinical development, leading to medicinal chemistry efforts that resulted in more advanced compounds.
The Core Mechanism of Action: Inhibition of EZH2
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[3] The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing of target gene expression.[3][4] In many cancers, including certain lymphomas and solid tumors, EZH2 is overexpressed or harbors activating mutations, leading to aberrant gene silencing and promoting cancer cell proliferation and survival.[4][5][6]
EZH2 inhibitors, including those derived from the this compound scaffold, are competitive with the cofactor S-adenosyl-methionine (SAM).[4][7] By binding to the SAM-binding pocket of EZH2, these inhibitors prevent the transfer of a methyl group to H3K27, thereby blocking the formation of the H3K27me3 repressive mark. This leads to the reactivation of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[5][6]
Signaling Pathway of EZH2 Inhibition
The following diagram illustrates the mechanism of action of EZH2 inhibitors.
Caption: Mechanism of EZH2 inhibition leading to tumor suppression.
Quantitative Data for CPI-Developed EZH2 Inhibitors
While specific quantitative data for this compound is scarce, extensive data is available for its more potent successors. The following tables summarize key in vitro potency and cellular activity metrics for these compounds.
Table 1: In Vitro Biochemical Potency of EZH2 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Notes |
| CPI-169 | EZH2 WT | 0.24 ± 0.06 | - | A potent successor to early lead compounds. |
| CPI-1205 | EZH2 | - | - | An orally bioavailable inhibitor that entered clinical trials.[2] |
| Tazemetostat (EPZ-6438) | EZH2 WT | 11 (peptide assay) 16 (nucleosome assay) | 2.5 | A well-characterized, FDA-approved EZH2 inhibitor.[8] |
| GSK126 | EZH2 | 9.9 | - | A potent and highly selective EZH2 inhibitor.[8] |
Table 2: Cellular Activity of EZH2 Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Notes |
| CPI-1205 | Prostate Cancer Models | Growth Inhibition | - | Synergistic with Androgen Receptor Signaling (ARS) inhibitors.[9] |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 (EZH2 Y646F) | H3K27Me3 Reduction | 0.009 | Demonstrates potent inhibition of histone methylation in cells.[10] |
| GSK126 | EZH2 mutant DLBCL | Proliferation | - | Effectively inhibits the proliferation of EZH2 mutant DLBCL cell lines.[4] |
Experimental Protocols
The characterization of EZH2 inhibitors involves a range of biochemical and cell-based assays. Below are outlines of key experimental protocols.
EZH2 Biochemical Assay (Histone Methyltransferase Assay)
This assay quantifies the enzymatic activity of EZH2 and the potency of inhibitors.
Objective: To determine the IC50 of a test compound against EZH2.
Materials:
-
Recombinant human PRC2 complex
-
S-adenosyl-methionine (SAM), including a radiolabeled version (e.g., [3H]-SAM)
-
Histone H3 peptide or reconstituted nucleosomes (substrate)
-
Test compound (e.g., CPI-1205)
-
Assay buffer
-
Scintillation counter or other detection system
Methodology:
-
Prepare a dilution series of the test compound.
-
In a multi-well plate, combine the PRC2 enzyme, substrate, and assay buffer.
-
Add the diluted test compound or vehicle control to the wells.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction.
-
Transfer the reaction mixture to a filter plate to capture the methylated substrate.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Constellation Pharmaceuticals Highlights EZH2 Inhibition Program in Prostate Cancer at Biomedical Conference | santé log [santelog.com]
- 10. aacrjournals.org [aacrjournals.org]
CPI-905: A Technical Overview of a Potent and Selective EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-905 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). With a reported IC50 of 39.5 nM, this compound represents a significant tool for investigating the therapeutic potential of targeting epigenetic regulation in oncology and other disease areas. This document provides an in-depth technical guide to the function of this compound, including its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to EZH2 and Its Role in Disease
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in the regulation of gene expression. As the enzymatic core of the PRC2 complex, EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. This process is essential for normal development, cell differentiation, and the maintenance of cellular identity.
Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous human cancers, including non-Hodgkin's lymphoma, melanoma, and prostate cancer. Aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival. Consequently, the development of selective EZH2 inhibitors has emerged as a promising therapeutic strategy.
This compound: A Selective EZH2 Inhibitor
This compound, identified by its Chemical Abstracts Service (CAS) number 931078-17-0, is a potent and selective inhibitor of EZH2. Its primary function is to block the methyltransferase activity of EZH2, thereby preventing the trimethylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.
Mechanism of Action
This compound acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl donor for histone methyltransferases. By binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of a methyl group to the lysine 27 residue of histone H3. This leads to a global reduction in H3K27me3 levels, reversing the epigenetic silencing of target genes. The subsequent re-expression of tumor suppressor genes can induce cell cycle arrest, apoptosis, and a reduction in tumor growth.
Signaling Pathway
The primary signaling pathway modulated by this compound is the PRC2-mediated gene silencing pathway. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.
The EZH2 Inhibitor CPI-1205: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in the epigenetic silencing of gene expression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. CPI-1205 (also known as Lirametostat) is a potent and selective, orally bioavailable small molecule inhibitor of EZH2. This document provides a detailed technical overview of the preclinical data and methodologies associated with the characterization of CPI-1205's EZH2 inhibitory activity. While initial research efforts identified CPI-905 as a weak EZH2 inhibitor with a pyridone headgroup, optimization of this scaffold led to the development of the significantly more potent CPI-1205.
Quantitative Inhibitory Activity of CPI-1205
The inhibitory potency of CPI-1205 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Inhibitory Activity | |
| Target | IC50 (nM) |
| Wild-Type EZH2 | 2 |
| EZH2 (Y641N mutant) | 3 |
| EZH1 | 52 |
| Cellular Activity | |
| Assay | EC50 (nM) |
| H3K27me3 Reduction in HeLa Cells | 32 |
| In Vivo Efficacy | |
| Model | Dosing |
| Karpas-422 B cell lymphoma xenograft | 160 mg/kg, orally, twice daily |
Mechanism of Action
CPI-1205 is a cofactor-competitive inhibitor that targets the S-adenosyl-methionine (SAM) binding pocket of EZH2.[1] By competing with the endogenous methyl donor, SAM, CPI-1205 effectively blocks the methyltransferase activity of both wild-type and mutant forms of EZH2.[1][2] This inhibition leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-proliferative effects in cancer cells.[3][4]
Signaling Pathway
EZH2 functions as the core catalytic component of the PRC2 complex, which also includes essential subunits such as EED and SUZ12. The primary role of this complex is to mediate gene silencing.
Experimental Protocols
Biochemical EZH2 Methyltransferase Assay (Radiometric)
This assay quantifies the enzymatic activity of the PRC2 complex by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a histone substrate.
Materials:
-
Purified 5-component human PRC2 complex
-
Core histones or specific histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 2 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
A reaction mixture is prepared containing the PRC2 enzyme, histone substrate, and CPI-1205 at various concentrations in the assay buffer.
-
The reaction is initiated by the addition of [³H]-SAM.
-
The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range.
-
The reaction is quenched by the addition of excess unlabeled SAH.
-
The reaction mixture is transferred to a filter plate to capture the histone substrate.
-
The plate is washed to remove unincorporated [³H]-SAM.
-
Scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of CPI-1205.
Cellular H3K27me3 AlphaLISA Assay
This homogeneous (no-wash) assay quantifies the levels of H3K27me3 in cellular lysates.
Materials:
-
Cancer cell line (e.g., HeLa or Karpas-422)
-
Cell culture medium and supplements
-
CPI-1205
-
AlphaLISA H3K27me3 Cellular Detection Kit (containing lysis buffer, extraction buffer, acceptor beads, donor beads, and antibodies)
-
384-well microplates
Procedure:
-
Cells are seeded in 384-well plates and incubated to allow for adherence (if applicable).
-
Cells are treated with a serial dilution of CPI-1205 or vehicle control (DMSO) and incubated for a period sufficient to observe changes in histone methylation (e.g., 72 hours).
-
The cell culture medium is removed, and cells are lysed using the provided lysis buffer.
-
Histone extraction buffer is added to release histones from the DNA.
-
A mixture of AlphaLISA acceptor beads conjugated to an anti-H3K27me3 antibody and a biotinylated anti-histone H3 antibody is added. The plate is incubated to allow for bead-antibody-histone complex formation.[1]
-
Streptavidin-coated donor beads are added, which bind to the biotinylated anti-histone H3 antibody, bringing the donor and acceptor beads into proximity. The plate is incubated in the dark.[1]
-
The plate is read on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of H3K27me3 present.
-
EC50 values are determined by plotting the AlphaLISA signal against the log concentration of CPI-1205.
In Vivo Xenograft Model
The anti-tumor activity of CPI-1205 is evaluated in vivo using a xenograft model.
Model:
-
Animal: Immunocompromised mice (e.g., CB-17 SCID).
-
Cell Line: Karpas-422 (a human B-cell lymphoma line with an EZH2 Y641N mutation) cells are implanted subcutaneously.
Procedure:
-
Karpas-422 cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
CPI-1205 is administered orally at a specified dose and schedule (e.g., 160 mg/kg, twice daily).[5]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for H3K27me3 levels).
-
The anti-tumor efficacy is assessed by comparing the tumor growth in the CPI-1205-treated group to the vehicle control group.
Conclusion
CPI-1205 is a potent and selective EZH2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models. Its mechanism of action, involving the competitive inhibition of the EZH2 methyltransferase, leads to a reduction in H3K27me3 and the reactivation of silenced genes. The experimental protocols outlined in this document provide a framework for the continued investigation and characterization of EZH2 inhibitors in both academic and industrial research settings. The promising preclinical profile of CPI-1205 has supported its advancement into clinical trials for various malignancies.[6]
References
- 1. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
In-depth Technical Guide: The Discovery and Development of CPI-905
An examination of the available scientific literature and public data reveals no specific molecule or therapeutic agent designated as CPI-905. Extensive searches for "this compound" in scientific databases, clinical trial registries, and other public domains have not yielded information on its discovery, development, mechanism of action, or any associated experimental data.
The term "CPI" in a pharmaceutical context often refers to "Checkpoint Inhibitor." However, no publicly listed checkpoint inhibitor carries the "905" designation.
It is possible that "this compound" represents:
-
An internal, confidential project name for a compound that has not yet been disclosed publicly.
-
A research program that was discontinued (B1498344) at a very early stage, prior to any publications or public announcements.
-
A misinterpretation or typographical error of another drug or research molecule.
One prominent clinical trial that bears a similar numerical designation is KEYNOTE-905/EV-303 (NCT03924895) . This is a Phase 3 study evaluating the efficacy and safety of perioperative pembrolizumab (B1139204) (an anti-PD-1 checkpoint inhibitor) with or without enfortumab vedotin (an antibody-drug conjugate) in patients with muscle-invasive bladder cancer who are ineligible for cisplatin-based chemotherapy.[1][2][3][4][5] It is crucial to note that this trial does not involve a compound named this compound.
Another distinct molecule identified in the broader search landscape is CPI-17 , a regulatory protein that inhibits myosin light chain phosphatase.[6] This protein is involved in the regulation of smooth muscle contraction and has been studied in the context of various diseases, including diabetes.[6] The signaling pathway associated with CPI-17 involves Protein Kinase C (PKC), which phosphorylates CPI-17, leading to the inhibition of myosin light chain phosphatase (MLCP) and subsequent enhancement of smooth muscle contraction.[6]
Hypothetical Signaling Pathway Involving a Protein Kinase C (PKC) Inhibitor
While no data exists for this compound, we can visualize a hypothetical signaling pathway for a generic PKC inhibitor to illustrate the type of diagrammatic representation requested.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. CTO-MK-3475-905: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 5. urotoday.com [urotoday.com]
- 6. Role of the PKC/CPI-17 pathway in enhanced contractile responses of mesenteric arteries from diabetic rats to α-adrenoceptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Elusive EZH2 Inhibitor CPI-905: A Technical Overview Hindered by Limited Public Data
Cambridge, MA - CPI-905, a compound identified as a potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), remains a molecule of significant interest within the drug development community. Developed by Constellation Pharmaceuticals, this compound, with the Chemical Abstracts Service (CAS) registry number 931078-17-0, has been noted for its potential therapeutic applications in oncology. However, a comprehensive technical guide detailing its chemical structure, properties, and associated experimental protocols is hampered by the limited availability of public information.
Despite its identification as a key EZH2 inhibitor, detailed structural information, including its definitive IUPAC name and SMILES string, is not readily accessible in peer-reviewed scientific literature or public patent databases. This scarcity of foundational chemical data presents a significant challenge for researchers and scientists seeking to build upon existing knowledge or explore its therapeutic potential further.
Pharmacological Context: Targeting EZH2 in Cancer
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3). This epigenetic mark leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing that promotes tumor growth and proliferation.
Inhibitors of EZH2, such as this compound, are designed to counteract this oncogenic activity. By blocking the catalytic activity of EZH2, these inhibitors can reactivate the expression of tumor suppressor genes, thereby impeding cancer progression. The therapeutic hypothesis for EZH2 inhibition is particularly strong in certain hematological malignancies and solid tumors that harbor EZH2 mutations or are dependent on its activity.
The EZH2 Signaling Pathway
The signaling pathway involving EZH2 is central to its role in cancer. The following diagram illustrates the canonical function of EZH2 and the mechanism of its inhibition.
Caption: Canonical EZH2 signaling pathway and the point of intervention for this compound.
Challenges in Data Compilation
The primary obstacle in constructing a detailed technical guide for this compound is the lack of publicly available primary data. While commercial vendors list the compound and its CAS number, they do not provide the detailed experimental data and protocols that are essential for a scientific audience. Information regarding:
-
Chemical Structure and Properties: A definitive chemical structure, IUPAC name, SMILES notation, and physicochemical properties such as molecular weight, melting point, and solubility are not publicly documented.
-
Quantitative Biological Data: Specific IC50 or Ki values for this compound against wild-type and mutant EZH2, as well as cell-based assay data, are not available in the public domain.
-
Experimental Protocols: Detailed methodologies for the synthesis, purification, and biological evaluation of this compound have not been published.
It is noteworthy that Constellation Pharmaceuticals has advanced other EZH2 inhibitors, such as CPI-1205 and CPI-0209, into clinical development. It is possible that this compound was an early-stage compound and that more comprehensive data has been published for these later-generation molecules.
Conclusion
While this compound is recognized as an EZH2 inhibitor with potential therapeutic value, the absence of a publicly available, detailed chemical and pharmacological profile significantly limits its broader scientific exploration. For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule remains elusive. The scientific community would greatly benefit from the disclosure of the chemical structure and associated experimental data for this compound to facilitate further research and evaluation of its potential as a cancer therapeutic. Without this fundamental information, any in-depth technical guide or whitepaper remains incomplete.
CPI-905: A Foundational EZH2 Chemical Probe and Precursor to Potent Successors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a critical enzyme in epigenetic regulation. It catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the biological functions of such targets and for validating their therapeutic potential.
This technical guide focuses on CPI-905, an early EZH2 inhibitor identified through high-throughput screening. While specific quantitative data for this compound is limited in the public domain, it represents a foundational chemical scaffold that led to the development of highly potent and selective EZH2 chemical probes, including CPI-1205 and the second-generation inhibitor, CPI-0209 (tulmimetostat). This document will detail the characteristics of this chemical series, using data from its more extensively characterized successors to provide a comprehensive understanding of their utility as chemical probes for EZH2.
Core Compound Data: A Comparative Overview
While this compound itself was characterized as a "weak inhibitor," its chemical scaffold served as the basis for optimization, leading to the development of potent and selective EZH2 inhibitors. The following tables summarize the quantitative data for its advanced successor, CPI-1205, which exemplifies the properties of a well-characterized chemical probe from this series.
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) | Selectivity over EZH1 | Selectivity over other HMTs | Reference |
| CPI-1205 | 2 | 32 | ~26-fold | >1000-fold against 30 other HMTs | [1][2] |
Table 1: Potency and Selectivity of the this compound Successor, CPI-1205. HMTs: Histone Methyltransferases.
| Species | Clearance (L/h/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 2.2 | 1.6 | 100 | [2] |
| Rat | 3.2 | 0.7 | 45 | [2] |
| Dog | 1.4 | 1.8 | 46 | [2] |
Table 2: Pharmacokinetic Properties of CPI-1205 in Preclinical Species.
Mechanism of Action
Inhibitors from the this compound chemical series are S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2. By binding to the SAM cofactor binding pocket within the SET domain of EZH2, they prevent the transfer of a methyl group to the histone H3 substrate. This leads to a global reduction in H3K27me3 levels, thereby derepressing the transcription of target genes.
Signaling Pathways
EZH2 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation, survival, and differentiation. The following diagrams illustrate key pathways modulated by EZH2 inhibitors.
Figure 1: Overview of EZH2 Signaling and Inhibition. This diagram illustrates how upstream signaling pathways like PI3K/Akt and JAK/STAT can activate EZH2, leading to gene repression, and how this compound series inhibitors block this process.
Figure 2: JAK/STAT Pathway and EZH2. This diagram shows how cytokine signaling through the JAK/STAT pathway can lead to increased EZH2 expression, a process that can be blocked by EZH2 inhibitors.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize EZH2 inhibitors like the this compound series.
EZH2 Biochemical Assay (Scintillation Proximity Assay)
This assay measures the enzymatic activity of recombinant PRC2 complex by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM onto a biotinylated histone H3 peptide substrate.
Workflow:
References
The Selectivity Profile of CPI-905 and Related EZH2 Inhibitors Against Other Methyltransferases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of CPI-905, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Due to the limited availability of public data specifically for this compound, this document will draw upon data from the closely related and well-characterized EZH2 inhibitor, CPI-1205, developed by Constellation Pharmaceuticals. This approach provides a robust framework for understanding the selectivity and mechanism of action of this class of inhibitors.
Introduction to EZH2 and Its Role in Cancer
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This complex plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of lysine (B10760008) 27 on histone H3 (H3K27).[1][4] The trimethylated form, H3K27me3, is a hallmark of transcriptionally silent chromatin.[3] By methylating H3K27, EZH2 is instrumental in regulating gene expression, which is essential for normal development, cell differentiation, and maintaining cell identity.[1][4]
Dysregulation of EZH2 activity, through overexpression or mutation, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and certain solid tumors.[5][6] Consequently, EZH2 has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors like this compound and CPI-1205.[5][6][7] These inhibitors are designed to selectively block the catalytic activity of EZH2, thereby reactivating the expression of tumor suppressor genes.
Selectivity Profile of the CPI-1205 Series
CPI-1205 is a potent, orally bioavailable, and selective inhibitor of EZH2.[7][8] While specific quantitative selectivity data for this compound against a broad panel of methyltransferases is not publicly available, the data for the closely related compound CPI-1205 provides valuable insight into the selectivity of this class of indole-based EZH2 inhibitors.
A 2016 publication in the Journal of Medicinal Chemistry by researchers at Constellation Pharmaceuticals described CPI-1205 as a "highly potent...and selective inhibitor of EZH2".[7] The study highlights its robust antitumor effects in a xenograft model.[7] Another report mentions that CPI-1205 has shown modest selectivity for EZH2 over its close homolog EZH1 and high selectivity against a panel of 30 other histone and DNA methyltransferases.
The table below summarizes the inhibitory activity of CPI-1205 against EZH2 and EZH1, demonstrating its selectivity.
| Enzyme | IC50 (µM) | Fold Selectivity (EZH1/EZH2) |
| EZH2 (mutant) | 0.0022 | ~24 |
| EZH2 (wild-type) | 0.0031 | ~17 |
| EZH1 | 0.052 | 1 |
Table 1: Inhibitory activity of CPI-1205 against EZH2 and EZH1. Data is compiled from publicly available research.
Signaling Pathway of EZH2 and PRC2
EZH2 functions as the catalytic core of the PRC2 complex, which also includes the core subunits SUZ12 and EED.[1][3] The activity of PRC2 is crucial for the establishment and maintenance of gene silencing. The following diagram illustrates the canonical PRC2 signaling pathway.
Experimental Protocols for Determining Methyltransferase Selectivity
The selectivity of an EZH2 inhibitor is typically assessed using a panel of biochemical assays against various methyltransferases. The general workflow involves measuring the enzymatic activity of each methyltransferase in the presence of varying concentrations of the inhibitor.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for determining the selectivity profile of a methyltransferase inhibitor.
Detailed Methodologies
a) Radiometric Filter-Binding Assay:
This is a classic method for measuring methyltransferase activity.
-
Reaction Mixture: The reaction mixture typically contains the purified methyltransferase, a histone substrate (e.g., recombinant histone H3 or oligonucleosomes), the inhibitor at various concentrations, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor in an appropriate assay buffer.
-
Incubation: The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Quenching: The reaction is stopped by the addition of a quenching solution, such as excess cold, unlabeled SAM.
-
Detection: The reaction mixture is transferred to a filter paper, which is then washed to remove unincorporated [³H]-SAM. The amount of incorporated radiolabel on the histone substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
This is a bead-based immunoassay that does not require a radioactive label.
-
Reaction: The methyltransferase reaction is performed as described above, but with non-radiolabeled SAM.
-
Detection Reagents: Streptavidin-coated donor beads and antibody-coated acceptor beads specific for the methylated product (e.g., anti-H3K27me3) are added to the reaction. The histone substrate is typically biotinylated.
-
Proximity-Based Signal: If methylation has occurred, the antibody on the acceptor bead binds to the methylated histone, bringing the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a chemiluminescent signal.
-
Quantification: The signal is measured on a plate reader, and the IC50 is calculated.
c) Fluorescence Polarization (FP) Assay:
This method is often used for high-throughput screening to identify inhibitors of protein-protein interactions within the methyltransferase complex, such as the EZH2-EED interaction.[9][10]
-
Assay Principle: The assay measures the change in polarization of fluorescently labeled molecules upon binding to a larger protein.
-
Reagents: A fluorescently labeled peptide derived from a binding partner (e.g., a peptide from EZH2 that binds to EED) and the target protein (e.g., EED) are used.
-
Measurement: In the absence of an inhibitor, the fluorescent peptide binds to the larger protein, resulting in a high polarization value. In the presence of a competitive inhibitor, the peptide is displaced, leading to a lower polarization value.
-
IC50 Determination: The change in fluorescence polarization is measured at different inhibitor concentrations to determine the IC50.
Conclusion
This compound belongs to a class of potent and selective EZH2 inhibitors. While detailed public data on this compound itself is scarce, the information available for the closely related compound CPI-1205 indicates a high degree of selectivity for EZH2 over other methyltransferases, with a moderate selectivity over the homolog EZH1. The experimental methodologies outlined in this guide represent the standard approaches used in the field to characterize the selectivity profile of such inhibitors. For drug development professionals, a thorough understanding of the selectivity profile is crucial for predicting potential off-target effects and ensuring the therapeutic safety and efficacy of the compound. Further disclosure of data for this compound will be necessary for a complete assessment of its therapeutic potential.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PRC2 - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone methyltransferases and demethylases in clinical trials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 7. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of catalytic and non-catalytic activity inhibitors against PRC2-EZH2 complex through multiple high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on CPI-905 in Cancer: A Search for Information
Despite a comprehensive search for preclinical studies of a therapeutic agent designated CPI-905 for the treatment of cancer, no publicly available data, experimental protocols, or signaling pathway information could be identified for a molecule with this specific name.
Extensive searches were conducted to locate preclinical information on "this compound." However, these inquiries did not yield specific results for a drug candidate with this identifier. The search results primarily pointed to the following:
-
Clinical Trial Designations: The number "905" appears in the context of a clinical trial identifier, specifically the KEYNOTE-905/EV-303 study . This is a Phase 3 clinical trial investigating the efficacy of pembrolizumab, a checkpoint inhibitor, with or without enfortumab vedotin in patients with muscle-invasive bladder cancer. In this case, "905" is part of the trial's name and does not refer to a specific therapeutic agent.
-
Other "CPI" Designated Compounds: Several other investigational drugs with the "CPI" prefix were identified, including:
-
CPI-818 (Soquelitinib): An ITK inhibitor being developed by Corvus Pharmaceuticals for T-cell lymphomas and other immune-mediated diseases.
-
CPI-444 (Ciforadenant): An adenosine (B11128) A2A receptor antagonist.
-
CPI-006 (Mupadolimab): An anti-CD73 antibody.
-
CPI-0209: An EZH2 inhibitor.
-
CPI-613: A mitochondrial metabolism inhibitor. None of these compounds are designated as this compound.
-
-
"CPI" as an Abbreviation: In many scientific and clinical contexts, "CPI" is a common abbreviation for "Checkpoint Inhibitor," a class of immunotherapy drugs.
The absence of specific preclinical data for a compound named this compound suggests several possibilities:
-
Early-Stage Development: this compound could be an internal designation for a very early-stage compound that has not yet been disclosed publicly through scientific publications, conference presentations, or press releases.
-
Alternative Naming: The compound may be known by a different public name or code.
-
Discontinuation: The development of the compound may have been discontinued (B1498344) before reaching a stage where preclinical data was made public.
-
Typographical Error: It is possible that "this compound" is a typographical error, and the user may be interested in a different compound or clinical trial.
Due to the lack of available information, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound in the context of cancer research.
Should a different designation or name for this compound be available, further searches can be conducted to attempt to locate the relevant preclinical information.
An In-depth Technical Guide on CPI-905 and its Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPI-905 is a potent and selective small-molecule inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas, making it a compelling target for therapeutic intervention.
This technical guide provides a comprehensive overview of the mechanism of action of EZH2 inhibitors, with a focus on their effects on gene expression. While specific quantitative gene expression data and detailed experimental protocols for this compound are not publicly available at this time, this document leverages extensive research on other well-characterized EZH2 inhibitors to provide a thorough understanding of the expected biological consequences of this compound treatment. The methodologies and signaling pathways described herein are based on established protocols and knowledge from the broader class of EZH2 inhibitors.
Introduction to EZH2 and its Role in Gene Regulation
EZH2 is a histone methyltransferase that is a core component of the PRC2 complex. The primary function of PRC2 is to catalyze the trimethylation of H3K27, a histone modification associated with transcriptional repression. By depositing H3K27me3 marks at specific gene promoters, EZH2 facilitates chromatin compaction and prevents the binding of transcriptional machinery, thereby silencing gene expression.
The targets of EZH2-mediated silencing are diverse and play crucial roles in cell fate decisions, including cell cycle control, differentiation, and apoptosis. In normal development, EZH2 is essential for maintaining the identity of stem cells and progenitor cells by repressing lineage-inappropriate genes. In the context of cancer, overexpression or activating mutations of EZH2 can lead to the aberrant silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and blocking differentiation.
Mechanism of Action of this compound and EZH2 Inhibitors
This compound is a selective inhibitor of EZH2, with a reported IC50 of 39.5 nM. Like other EZH2 inhibitors, it is believed to act by competing with the cofactor S-adenosyl-L-methionine (SAM) for binding to the catalytic SET domain of EZH2. This competitive inhibition prevents the transfer of a methyl group from SAM to H3K27, leading to a global reduction in H3K27me3 levels.
The primary consequence of EZH2 inhibition is the reactivation of genes previously silenced by the PRC2 complex. This leads to a profound shift in the cellular transcriptome, ultimately impacting cell phenotype.
The Effect of EZH2 Inhibition on Gene Expression
While specific gene expression studies on this compound are not available, research on other EZH2 inhibitors, such as Tazemetostat, GSK126, and CPI-1205, provides a clear picture of the expected transcriptomic changes.
Key Gene Expression Changes Following EZH2 Inhibition:
-
Upregulation of Tumor Suppressor Genes: Genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21) and TP53INP1, are often derepressed.
-
Induction of Differentiation Pathways: In hematological malignancies like B-cell lymphomas, EZH2 inhibition leads to the upregulation of genes that promote B-cell differentiation, such as IRF4 and PRDM1 (BLIMP1).
-
Modulation of Immune Signaling: EZH2 inhibition has been shown to upregulate genes involved in antigen presentation (e.g., HLA-A, HLA-B, B2M) and interferon signaling (STAT1, ISG15), potentially enhancing anti-tumor immunity.
Quantitative Data Summary (Based on studies of other EZH2 inhibitors)
The following table summarizes representative gene expression changes observed in B-cell lymphoma cell lines treated with EZH2 inhibitors. It is important to note that these are examples, and the specific genes and fold changes may vary depending on the cell type, the specific inhibitor used, and the experimental conditions.
| Gene Symbol | Function | Representative Fold Change (log2) |
| Upregulated Genes | ||
| CDKN1A | Cell cycle inhibitor | 1.5 - 3.0 |
| IRF4 | B-cell differentiation | 1.0 - 2.5 |
| PRDM1 | Plasma cell differentiation | 1.0 - 2.0 |
| HLA-A | Antigen presentation | 0.5 - 1.5 |
| STAT1 | Interferon signaling | 0.5 - 1.5 |
| Downregulated Genes | ||
| EZH2 | (Feedback mechanism) | -0.5 - -1.5 |
| MYC | Oncogene, proliferation | -0.5 - -1.0 |
Experimental Protocols
The following are detailed, generalized protocols for assessing the effect of an EZH2 inhibitor, such as this compound, on gene expression.
RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis
This protocol outlines the steps for identifying genes that are differentially expressed upon treatment with an EZH2 inhibitor.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., a B-cell lymphoma line) in appropriate media.
-
Treat cells with this compound at a relevant concentration (e.g., 1-10 times the IC50) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
-
Harvest cells and store them appropriately for RNA extraction.
-
-
RNA Extraction:
-
Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation:
-
Prepare sequencing libraries from the extracted RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes with statistically significant changes in expression between the treated and control groups.
-
Conduct pathway and gene set enrichment analysis to identify biological processes affected by the treatment.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27me3 Profiling
This protocol is for mapping the genome-wide distribution of the H3K27me3 mark to identify direct targets of EZH2.
Experimental Workflow:
Methodology:
-
Cell Culture and Crosslinking:
-
Treat cells with this compound or a vehicle control as described for RNA-seq.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Fragment the chromatin by sonication to an average size of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for H3K27me3.
-
Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Reverse Crosslinks and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified DNA and sequence as described for RNA-seq.
-
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Perform peak calling to identify regions of the genome enriched for H3K27me3.
-
Compare the H3K27me3 profiles of treated and control samples to identify regions with a significant reduction in this mark.
-
Annotate the identified peaks to nearby genes.
-
Signaling Pathways
The following diagram illustrates the central role of EZH2 in gene silencing and how its inhibition can lead to the reactivation of target genes.
Conclusion
This compound, as a selective EZH2 inhibitor, holds therapeutic promise by targeting a key epigenetic mechanism of gene regulation that is frequently dysregulated in cancer. While direct experimental data on the gene expression effects of this compound are not yet in the public domain, the extensive body of research on other EZH2 inhibitors provides a strong foundation for understanding its likely biological impact. The primary effect of this compound is expected to be the reactivation of silenced tumor suppressor and differentiation genes through the reduction of H3K27me3. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific effects of this compound on the transcriptome and epigenome of cancer cells. Such studies will be crucial for the further development and clinical application of this and other EZH2-targeting therapies.
Methodological & Application
Application Notes and Protocols for CPI-905: A Hypothetical MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro cell-based assay to determine the potency and cellular activity of CPI-905, a hypothetical inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. The protocol describes a method for quantifying the inhibition of epidermal growth factor (EGF)-stimulated ERK1/2 phosphorylation in a human cancer cell line. This application note includes a summary of hypothetical data, a detailed experimental protocol, and diagrams illustrating the signaling pathway and experimental workflow.
Introduction
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in Ras or BRAF, is a key driver in many human cancers. The MEK1 and MEK2 kinases are central components of this pathway, representing a key therapeutic target. This compound is a hypothetical, potent, and selective small molecule inhibitor of MEK1/2. This document outlines a robust cell-based assay to evaluate the in vitro efficacy of this compound.
Signaling Pathway
The MAPK/ERK signaling pathway is initiated by the activation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of Ras and the subsequent sequential phosphorylation of BRAF, MEK1/2, and ERK1/2. Phosphorylated ERK1/2 (p-ERK) then translocates to the nucleus to regulate gene expression, leading to cell proliferation. This compound hypothetically inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
Application Notes and Protocols for the Use of EZH2 Inhibitors in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a crucial role in silencing gene expression by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2] In several types of non-Hodgkin lymphoma, particularly Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), EZH2 is frequently overexpressed or harbors gain-of-function mutations.[1][3] These alterations lead to aberrant gene silencing, promoting cell proliferation and survival, and blocking B-cell differentiation.[3][4] Consequently, EZH2 has emerged as a promising therapeutic target in these malignancies.
This document provides detailed application notes and protocols for the in vitro use of EZH2 inhibitors in lymphoma cell lines, with a focus on compounds developed by Constellation Pharmaceuticals, such as CPI-1205, and other well-characterized inhibitors like tazemetostat (B611178) and GSK126.
Mechanism of Action of EZH2 Inhibitors
EZH2 inhibitors are small molecules that typically act as S-adenosyl-L-methionine (SAM)-competitive inhibitors, targeting the catalytic SET domain of EZH2.[2] By blocking the methyltransferase activity of EZH2, these inhibitors lead to a global reduction in H3K27me3 levels.[2] This, in turn, results in the de-repression of PRC2 target genes, many of which are tumor suppressors involved in cell cycle arrest, apoptosis, and differentiation.[2][5] In lymphoma cell lines with EZH2 gain-of-function mutations, these inhibitors have been shown to be particularly effective, leading to cell cycle arrest and apoptosis.[6][7]
Quantitative Data: In Vitro Activity of EZH2 Inhibitors in Lymphoma Cell Lines
The following tables summarize the half-maximal inhibitory concentrations (IC50) for various EZH2 inhibitors in commonly used lymphoma cell lines. These values are critical for designing experiments and interpreting results.
Table 1: IC50 Values for Proliferation Inhibition in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | EZH2 Mutation Status | EZH2 Inhibitor | Proliferation IC50 (µM) | Incubation Time (days) |
| Pfeiffer | DLBCL (GCB) | A682G | Tazemetostat (EPZ-6438) | <0.001 | 11 |
| WSU-DLCL2 | DLBCL (GCB) | Y641F | Tazemetostat (EPZ-6438) | ~0.01 | 11 |
| KARPAS-422 | DLBCL (GCB) | Y641N | GSK126 | ~0.05 | 6 |
| SU-DHL-6 | DLBCL (GCB) | Y641S | GSK126 | ~0.1 | 6 |
| OCI-Ly19 | DLBCL (GCB) | Wild-Type | Tazemetostat (EPZ-6438) | >10 | 11 |
| Farage | DLBCL (GCB) | Wild-Type | Tazemetostat (EPZ-6438) | >10 | 11 |
| TMD8 | DLBCL (ABC) | Wild-Type | Tazemetostat (EPZ-6438) | >10 | 11 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: IC50 Values for H3K27me3 Inhibition in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | EZH2 Mutation Status | EZH2 Inhibitor | H3K27me3 IC50 (nM) | Incubation Time (days) |
| WSU-DLCL2 | DLBCL (GCB) | Y641F | Tazemetostat (EPZ-6438) | 9 | 4 |
| OCI-Ly19 | DLBCL (GCB) | Wild-Type | Tazemetostat (EPZ-6438) | ~10 | 4 |
| Various DLBCL | DLBCL | Both Mutant & WT | Tazemetostat (EPZ-6438) | 2 - 90 | 3-4 |
| Various DLBCL | DLBCL | Both Mutant & WT | GSK126 | 7 - 252 | 2 |
Experimental Protocols
Cell Culture of Lymphoma Cell Lines
Materials:
-
Lymphoma cell lines (e.g., Pfeiffer, WSU-DLCL2, KARPAS-422)
-
RPMI-1640 medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Protocol:
-
Culture lymphoma cell lines in RPMI-1640 medium supplemented with 10-20% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.[8][9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.
-
Passage suspension cells every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes, aspirating the supernatant, and resuspending the cell pellet in fresh medium at a density of 0.2-0.5 x 10^6 cells/mL.[9]
Preparation and Application of EZH2 Inhibitors
Materials:
-
EZH2 inhibitor (e.g., CPI-1205, Tazemetostat, GSK126)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitute the lyophilized EZH2 inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM).[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
The final DMSO concentration in the cell culture should be kept below 0.1% to minimize solvent toxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments.
Cell Viability Assay (MTS/MTT Assay)
Materials:
-
Lymphoma cells
-
96-well cell culture plates
-
EZH2 inhibitor
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Protocol:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to acclimate for 24 hours in the incubator.
-
Treat the cells with a range of concentrations of the EZH2 inhibitor (and a vehicle control) in triplicate.
-
Incubate the plate for the desired period (e.g., 3, 6, or 9 days). The anti-proliferative effects of EZH2 inhibitors are often time-dependent.[11]
-
At the end of the incubation period, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for H3K27me3
Materials:
-
Treated and untreated lymphoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology, #9733, 1:1000 dilution), Rabbit anti-Total Histone H3 (e.g., Cell Signaling Technology, #4499, 1:1000 dilution) as a loading control.
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
Signaling Pathways and Cellular Processes Affected by EZH2 Inhibition
EZH2 inhibition impacts several key cellular pathways in lymphoma, leading to anti-tumor effects.
-
Cell Cycle: EZH2 inhibition leads to the de-repression of cell cycle checkpoint genes, such as CDKN1A (p21), resulting in G1 phase cell cycle arrest.[3][12]
-
Apoptosis: Reactivation of pro-apoptotic genes and modulation of anti-apoptotic proteins like BCL-2 can lead to the induction of apoptosis, often confirmed by caspase cleavage.[6][13]
-
B-Cell Receptor (BCR) Signaling: EZH2 inhibition can alter the dependency of lymphoma cells on BCR signaling.[14][15] This provides a rationale for combination therapies with BCR pathway inhibitors like ibrutinib.[14]
-
NF-κB Pathway: The NF-κB pathway is another important signaling cascade in lymphoma that can be influenced by EZH2 activity, although the interaction is complex and may be cell-type specific.[11][16]
Conclusion
The use of EZH2 inhibitors like CPI-1205 offers a targeted therapeutic strategy for specific subtypes of lymphoma. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize these compounds in in vitro studies of lymphoma cell lines. Careful consideration of cell line-specific characteristics, inhibitor concentrations, and treatment durations is crucial for obtaining meaningful and reproducible results. Further investigation into the complex interplay of EZH2 with other signaling pathways will continue to uncover novel therapeutic opportunities.
References
- 1. EZH2 suppresses the chemosensitivity of diffuse large B cell lymphoma via regulating TP53INP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. targetedonc.com [targetedonc.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. EZH2 inhibition re-sensitizes multidrug resistant B-cell lymphomas to etoposide mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phenotypic Characterization of Diffuse Large B-Cell Lymphoma Cells and Prognostic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. Ezh2 Inhibitor III, GSK126, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 11. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. ashpublications.org [ashpublications.org]
- 14. EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Activating mutations affecting the NF-kappa B pathway and EZH2-mediated epigenetic regulation are rare events in primary mediastinal large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with CPI-905
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-905 is recognized as a selective, cell-active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, making it a compelling target for therapeutic intervention.[3][5]
While this compound itself was identified as an initial weak inhibitor from a high-throughput screening campaign, it served as a foundational scaffold for the development of more potent second-generation EZH2 inhibitors such as CPI-1205 and CPI-169.[6] These application notes provide a comprehensive guide for the in vitro use of this compound and related pyridone-based EZH2 inhibitors, covering recommended treatment concentrations, experimental protocols, and the underlying signaling pathways.
Data Presentation: In Vitro Efficacy of Pyridone-Based EZH2 Inhibitors
Due to the limited published data on this compound's specific in vitro concentrations, the following table summarizes the reported activities of its more potent analogs. This information can serve as a reference for designing initial dose-response experiments with this compound, keeping in mind its characterization as a weaker inhibitor. It is recommended to start with a broad concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your specific cell line and assay.
| Compound | Target(s) | IC50 (WT EZH2) | Cellular Activity (H3K27me3 reduction) | Reference Cell Lines |
| CPI-169 | EZH2 WT, EZH2 Y641N, EZH1 | 0.24 nM, 0.51 nM, 6.1 nM | Potent reduction of H3K27me3 | Karpas-422 (NHL) |
| CPI-360 | EZH2 WT, EZH2 Y641N | Subnanomolar | Significant reduction of H3K27me3 | Karpas-422 (NHL) |
| GSK126 | EZH2 | Potent inhibitor | Dose-dependent reduction of H3K27me3 | Pancreatic neuroendocrine neoplasm cell lines (QGP1, BON1, NT3) |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to EZH2 inhibition. Examples include diffuse large B-cell lymphoma (DLBCL) lines like KARPAS-422 or other cancer cell lines with known EZH2 mutations or overexpression.[7]
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For cell-based assays, further dilute the stock solution in a serum-free medium to the desired final concentrations. The final DMSO concentration in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced toxicity.[8]
-
Treatment: Add the diluted this compound to the cell culture medium at various concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific assay and the expected biological response.
Protocol 2: Western Blot for H3K27me3 Levels
This protocol is to assess the direct impact of this compound on the catalytic activity of EZH2.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 3: Cell Proliferation/Viability Assay
This protocol is to determine the effect of this compound on cancer cell growth.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
Assay: At the end of the treatment period, perform a cell viability assay using reagents such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue). Alternatively, cell proliferation can be assessed by direct cell counting or using a CyQUANT assay.
-
Data Analysis: Measure the absorbance or fluorescence according to the manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Mandatory Visualizations
EZH2 Signaling Pathway
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation.
Experimental Workflow for In Vitro this compound Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. news-medical.net [news-medical.net]
- 4. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
CPI-905: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the experimental use of CPI-905, a selective inhibitor of EZH2 (Enhancer of Zeste Homolog 2).
This compound has been identified as a pyridone-containing weak inhibitor of EZH2. It has served as a foundational chemotype for the development of more potent and selective EZH2 inhibitors, such as CPI-360. While detailed public information on this compound's solubility and preparation is limited, this document compiles available information from scientific literature to guide its use in experimental settings.
Physicochemical Properties and Solubility
For experimental purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound. It is common practice for compounds of this nature to be dissolved in DMSO at high concentrations, which can then be diluted into aqueous buffers or cell culture media for final experimental concentrations. The final concentration of DMSO in assays should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions | High solubility is expected. Prepare high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | Alternative solvent | May have lower solubility compared to DMSO. |
| Aqueous Buffers (e.g., PBS) | Final dilution for in vitro assays | This compound is expected to have low aqueous solubility. Dilute from a DMSO stock solution. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a high-concentration stock solution of this compound, which can be used for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Assay Protocol (General)
This protocol provides a general workflow for using this compound in cell-based assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Assay-specific reagents (e.g., cell lysis buffer, antibodies)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Dilution: Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream analysis, such as cell viability assays, western blotting for histone methylation marks (e.g., H3K27me3), or gene expression analysis.
Signaling Pathway Context
This compound is an inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, this compound is expected to reduce global H3K27me3 levels, leading to the derepression of PRC2 target genes.
Disclaimer: The information provided in this document is for research purposes only and is not intended for human or veterinary use. The protocols are general guidelines and may require optimization for specific experimental conditions. Researchers should always consult relevant safety data sheets and follow good laboratory practices when handling chemical reagents.
Application Notes and Protocols: Synergistic Anti-Tumor Activity of EZH2 and BCL-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, such as tazemetostat (B611178), with B-cell lymphoma 2 (BCL-2) inhibitors, like venetoclax (B612062), represents a promising therapeutic strategy in hematological malignancies, particularly in genetically defined subtypes of Diffuse Large B-Cell Lymphoma (DLBCL). Preclinical and clinical data suggest a strong synergistic effect, where the inhibition of EZH2 sensitizes cancer cells to the pro-apoptotic action of BCL-2 inhibition.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating this combination therapy. While the specific agent "CPI-905" was not identified in available literature, the extensive data on the EZH2 inhibitor tazemetostat serves as a well-documented paradigm for this class of combination therapy.
Mechanism of Synergistic Action
The synergistic anti-tumor effect of combining tazemetostat and venetoclax is rooted in their complementary mechanisms of action. EZH2, a histone methyltransferase, is often overexpressed in lymphomas and contributes to oncogenesis by epigenetically silencing tumor suppressor genes.[4] Tazemetostat inhibits the methyltransferase activity of both wild-type and mutant EZH2, leading to the derepression of target genes.[4]
Studies have shown that treatment with tazemetostat leads to the upregulation of several pro-apoptotic "BH3-only" members of the BCL-2 family, including BCL2L11 (Bim), BMF, and BCL2L14.[1][6] These proteins act as endogenous antagonists of anti-apoptotic proteins like BCL-2. By increasing the expression of these pro-apoptotic proteins, tazemetostat "primes" the mitochondria for apoptosis.[1][3] Venetoclax, a potent and selective BCL-2 inhibitor, then capitalizes on this primed state by directly inhibiting BCL-2, leading to a robust induction of apoptosis that is significantly greater than the effect of either agent alone.[1][2] This synergistic interaction is particularly pronounced in DLBCL cells harboring both EZH2 mutations and BCL2 translocations.[1][3]
Quantitative Data Summary
The synergistic effects of combining tazemetostat and venetoclax have been quantified in various preclinical models. The tables below summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Synergy in DLBCL Cell Lines
| Cell Line | EZH2 Status | BCL2 Status | Tazemetostat (µM) | Venetoclax (nM) | % Viability (Combination) | Combination Index (CI)* | Reference |
| SU-DHL-6 | Mutant | Translocation | 5 | 50 | ~20% | < 1 (Synergistic) | [1] |
| OCI-Ly1 | Mutant | Translocation | 5 | 50 | ~30% | < 1 (Synergistic) | [1] |
| WSU-DLCL2 | Mutant | Translocation | 5 | 50 | ~40% | < 1 (Synergistic) | [1] |
| DB | WT | Translocation | 5 | 50 | ~70% | ~1 (Additive) | [1] |
| Toledo | WT | No Translocation | 5 | 50 | ~90% | > 1 (Antagonistic) | [1] |
*Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8][9]
Table 2: In Vivo Efficacy in DLBCL Patient-Derived Xenograft (PDX) Models
| PDX Model | EZH2 Status | BCL2 Status | Treatment Group | Median Overall Survival (days) | Tumor Growth | Reference |
| DLBCL PDX | Mutant | Translocation | Vehicle | 43 | Progressive | [1] |
| Venetoclax | 43 | Progressive | [1] | |||
| Tazemetostat | 97 | Delayed Progression | [1] | |||
| Combination | Not Reached | Complete Remission | [1] |
Experimental Protocols
The following protocols provide a framework for studying the combination of tazemetostat and venetoclax. Researchers should optimize conditions for their specific cell lines and experimental systems.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for a 96-well plate format to assess the effect of tazemetostat and venetoclax on the viability of lymphoma cell lines.
Materials:
-
DLBCL cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tazemetostat (Selleckchem)
-
Venetoclax (Selleckchem)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed DLBCL cells in an opaque-walled 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 90 µL of complete culture medium.
-
Drug Preparation: Prepare serial dilutions of tazemetostat and venetoclax in complete culture medium. For combination studies, prepare a matrix of concentrations. Based on published data, a starting range could be 1-10 µM for tazemetostat and 10-100 nM for venetoclax.[1]
-
Treatment: Add 10 µL of the drug solutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls. Synergy can be calculated using software like CompuSyn, which is based on the Chou-Talalay method.[7][8][9][10]
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific, BD Biosciences)
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after 48-72 hours of treatment. For suspension cells, gently pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Protocol 3: Western Blot for BCL-2 Family Proteins
This protocol is for detecting changes in the expression of pro-apoptotic proteins following tazemetostat treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Alternative Name | Recommended Antibody (Example) |
| BCL2L11 | Bim | Abcam [Y36] (ab32158)[11], Thermo Fisher (BS-1488R)[12] |
| BMF | BMF | Commercially available from various suppliers |
| BCL2L14 | Bcl-G | Antibodies-online offers various options[13] |
| GAPDH/β-actin | Loading Control | Standard validated antibodies |
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 4: Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and treatment of DLBCL PDX models. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Primary DLBCL patient tumor tissue or cell suspension
-
Matrigel (optional)
-
Tazemetostat and venetoclax formulations for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Model Establishment:
-
Tumor Passaging: Once tumors reach a size of approximately 1000-1500 mm³, they can be harvested, fragmented, and passaged to subsequent cohorts of mice for expansion.
-
Drug Efficacy Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Tazemetostat, Venetoclax, Combination).
-
Administer drugs as per the established regimen. For example, tazemetostat can be administered orally (e.g., 200 mg/kg, twice daily), and venetoclax can be administered orally (e.g., 100 mg/kg, once daily).[1]
-
Monitor tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice and harvest the tumors for ex vivo analysis (e.g., IHC, western blot).
-
Protocol 5: 3D Lymphoma Organoid Culture
This protocol provides a basic framework for establishing and treating 3D lymphoma organoids.
Materials:
-
Primary lymphoma cells or cell lines
-
Extracellular matrix (ECM) like Matrigel or BME
-
Specialized organoid culture medium
-
Low-attachment multi-well plates
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
Procedure:
-
Organoid Seeding:
-
Resuspend single cells or small cell aggregates in liquid ECM on ice.
-
Dispense 25-50 µL droplets of the cell-ECM mixture into the wells of a pre-warmed low-attachment plate to form domes.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Gently add pre-warmed organoid culture medium to each well.[16]
-
-
Culture and Maintenance: Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days. Organoids should form within 3-7 days.
-
Drug Screening:
-
Once organoids are established, add tazemetostat and/or venetoclax directly to the culture medium at various concentrations.
-
Incubate for the desired treatment duration (e.g., 6 days).
-
Assess viability using a 3D-compatible assay like CellTiter-Glo® 3D, following the manufacturer's protocol.[16][17] Alternatively, organoids can be harvested for imaging or molecular analysis.[18][19]
-
Conclusion
The combination of EZH2 inhibitors like tazemetostat and BCL-2 inhibitors like venetoclax holds significant promise as a targeted therapy for specific subtypes of lymphoma. The synergistic mechanism, driven by the epigenetic priming of apoptosis, provides a strong rationale for further investigation. The protocols outlined in this document offer a comprehensive guide for researchers to explore the efficacy and mechanisms of this combination in preclinical models, with the ultimate goal of translating these findings into improved clinical outcomes for patients. There is an ongoing Phase I clinical trial evaluating the safety and efficacy of tazemetostat in combination with venetoclax in patients with relapsed/refractory non-Hodgkin lymphoma.[20][21]
References
- 1. Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes. | Roth Lab [rothlab.weill.cornell.edu]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. combosyn.com [combosyn.com]
- 11. BCL2L11 | Abcam [abcam.com]
- 12. Bim/BCL2L11 Polyclonal Antibody (BS-1488R) [thermofisher.com]
- 13. BCL2L14 Antibodies [antibodies-online.com]
- 14. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug screening model meets cancer organoid technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-term organoid culture for drug sensitivity testing of high-grade serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cambridge.org [cambridge.org]
- 21. Tazemetostat and Venetoclax in Relapsed/Refractory Non-Hodgkin Lymphoma [ctv.veeva.com]
Application Notes: CPI-905 for the Study of EZH2 Mutations in Cancer
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[1][2] EZH2's primary function is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] In numerous cancers, including non-Hodgkin's lymphoma and various solid tumors, EZH2 is either overexpressed or harbors gain-of-function mutations.[2][3][4] These alterations lead to aberrant silencing of tumor suppressor genes, driving cancer cell proliferation and survival.[1][4]
Notably, heterozygous point mutations at tyrosine 641 (Y641) in the EZH2 SET domain are common in germinal center B-cell lymphomas.[2][3] These mutations alter the enzyme's substrate specificity, leading to a dramatic increase in overall H3K27me3 levels.[2] This makes mutant EZH2 a highly attractive therapeutic target.
CPI-905 (also referred to as CPI-1205 in clinical development) is a potent and selective small molecule inhibitor of EZH2.[5] It is designed to compete with the S-adenosyl methionine (SAM) cofactor, thereby blocking the methyltransferase activity of both wild-type and mutant EZH2.[6] These application notes provide an overview of this compound's mechanism, quantitative data, and detailed protocols for its use as a chemical probe to investigate the role of EZH2 mutations in cancer research.
Mechanism of Action
EZH2 functions within the PRC2 complex, which also includes core components SUZ12 and EED. The complex is recruited to specific gene promoters, where EZH2's SET domain catalyzes the transfer of a methyl group from SAM to H3K27. This methylation leads to chromatin compaction and gene silencing.[2] In cancers with activating EZH2 mutations, this process is hyperactive, leading to the repression of genes that control cell cycle and differentiation.[4]
This compound is a SAM-competitive inhibitor that binds to the catalytic pocket of EZH2, preventing the methylation of H3K27.[6] This leads to a genome-wide reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent cell cycle arrest and apoptosis in EZH2-dependent cancer cells.[6]
Data Presentation: In Vitro Potency
This compound (CPI-1205) demonstrates high potency against the EZH2 enzyme and selectivity over other methyltransferases. Its efficacy is particularly pronounced in cancer cell lines harboring EZH2 mutations.
| Compound | Target | IC50 | Selectivity | Reference |
| CPI-1205 | EZH2 | 1 nM | >100-fold vs. EZH1 | [5] |
| >10,000-fold vs. DNMTs | [5] | |||
| GSK126 | EZH2 (WT & Mutant) | 0.5-3 nM | >1,000-fold vs. other HMTs | [2] |
| EZH1 | >150-fold vs. EZH2 | [2] | ||
| Tazemetostat | EZH2 | 2-11 nM | [7] |
Table 1: Comparative in vitro potency of selected EZH2 inhibitors.
| Cell Line | Cancer Type | EZH2 Status | Inhibitor | Effect | Reference |
| Pfeiffer | Diffuse Large B-Cell Lymphoma | A677G Mutant | CPI-1205 | Robust tumor regression in xenograft model | [5] |
| Karpas-422 | Diffuse Large B-Cell Lymphoma | Y641N Mutant | EI1 (EZH2 Inhibitor) | Decreased proliferation, cell cycle arrest | [6] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Y641F Mutant | EI1 (EZH2 Inhibitor) | Time-dependent H3K27me3 inhibition | [6] |
| G401 | Malignant Rhabdoid Tumor | SMARCB1 loss | EI1 (EZH2 Inhibitor) | H3K27me3 inhibition | [6] |
Table 2: Cellular activity of EZH2 inhibitors in relevant cancer models.
Experimental Protocols
The following protocols provide a framework for using this compound to study EZH2 function in cancer cells.
Protocol 1: Cell Proliferation Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Pfeiffer for EZH2 mutant, SU-DHL6 for EZH2 mutant, OCI-LY19 for EZH2 wild-type)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (resuspended in DMSO to a 10 mM stock)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 20 µM to 1 nM. Include a DMSO-only vehicle control.
-
Treatment: Add 10 µL of the 2x compound dilutions to the appropriate wells.
-
Incubation: Incubate plates for 72 to 120 hours. Longer incubation times are often required for epigenetic inhibitors to manifest an anti-proliferative effect.[8]
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for H3K27me3 Inhibition
This protocol assesses the pharmacodynamic effect of this compound by measuring the reduction of H3K27me3 levels in cells.
Materials:
-
Treated cell pellets from a parallel experiment to Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 15-20 µg of protein per lane and run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and image the blot.
-
Analysis: Quantify band intensity using imaging software. Normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a study to assess the anti-tumor efficacy of this compound in a mouse model.[9][10]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
EZH2-mutant lymphoma cells (e.g., Pfeiffer) mixed with Matrigel
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
-
Standard animal husbandry equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million Pfeiffer cells in a 1:1 mixture with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization and Treatment: Randomize mice into vehicle control and this compound treatment groups (n=8-10 mice/group). Administer this compound or vehicle via oral gavage daily or twice daily. A previously tested effective dose in a Pfeiffer model was 100 mg/kg.[5]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. Monitor animal body weight and general health.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit.
-
Analysis: Euthanize mice and excise tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to assess H3K27me3 levels, while another can be snap-frozen for molecular analysis. Plot mean tumor volume over time for each group and perform statistical analysis.
Interpretation of Results
The expected outcome of these experiments is a clear differentiation between the responses of EZH2-mutant and EZH2-wild-type cancer cells to this compound treatment, a concept known as synthetic lethality in contexts like ARID1A mutations.[2]
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for CPI-1205 (Lirametostat) in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental application of CPI-1205 (also known as Lirametostat), a potent and selective small molecule inhibitor of the histone methyltransferase EZH2. While the initial inquiry specified CPI-905, available research indicates that this compound was an early-stage, less potent precursor. The development and extensive characterization of its successor, CPI-1205, and the related compound CPI-360, provide a more robust foundation for experimental design in epigenetic research.[1]
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key target for therapeutic development.[2][4][5][6] CPI-1205 is an orally bioavailable inhibitor that selectively targets both wild-type and mutated forms of EZH2, leading to a reduction in H3K27me3 levels and subsequent reactivation of silenced tumor suppressor genes.[2][5] This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for the use of CPI-1205 and its analogs in both in vitro and in vivo settings.
Mechanism of Action
CPI-1205 is a selective inhibitor of EZH2.[2] By competing with the cofactor S-adenosyl-L-methionine (SAM), it blocks the methyltransferase activity of the PRC2 complex.[7] This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3][8] The reduction in global H3K27me3 levels leads to the reactivation of silenced genes, including tumor suppressors, which can induce cell cycle arrest, apoptosis, and a decrease in the proliferation of cancer cells that are dependent on EZH2 activity.[9][10][11]
Quantitative Data
The following tables summarize the key quantitative parameters for CPI-1205 and the related, potent EZH2 inhibitor CPI-360.
Table 1: In Vitro Potency of CPI-1205 and CPI-360
| Compound | Target | IC50 | Cell Line | EC50 (H3K27me3 reduction) | Reference |
| CPI-1205 | EZH2 | 2 nM | - | - | [9] |
| CPI-1205 | EZH1 | 52 nM | - | - | [9] |
| CPI-360 | EZH2 (WT) | < 1 nM | - | - | [7] |
| CPI-360 | EZH2 (Y641N) | ~5 nM | - | - | [7] |
| CPI-360 | EZH1 | 102.3 nM | - | - | [11] |
| CPI-360 | - | - | KARPAS-422 | 56 nM | [11] |
| CPI-360 | - | - | HeLa | 75 nM | [11] |
Table 2: In Vivo Efficacy of CPI-360
| Animal Model | Cell Line Xenograft | Dosage | Administration | Tumor Growth Reduction | Reference |
| Mice | KARPAS-422 | 200 mg/kg, twice daily | Subcutaneous (s.c.) | 44% | [11] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes a method to assess the effect of CPI-1205 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422 for lymphoma)
-
Complete cell culture medium
-
CPI-1205 (Lirametostat)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of CPI-1205 in DMSO. Create a serial dilution of CPI-1205 in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Add 100 µL of the diluted CPI-1205 or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 4 to 10 days, as the effects of EZH2 inhibition on cell viability can be delayed.[10]
-
Viability Assessment: On the day of measurement, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: In Vivo Dosing of CPI-905 in Mouse Xenograft Models
Disclaimer: The information provided herein is for a hypothetical compound, "CPI-905," as no publicly available data could be found for a substance with this designation. The content, including the mechanism of action, protocols, and data, is illustrative and based on established practices in preclinical oncology research for developing a comprehensive application note.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting in vivo studies with the hypothetical BET bromodomain inhibitor, this compound, in mouse xenograft models of cancer.
Introduction
This compound is a novel, potent, and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4. BET proteins are epigenetic readers that play a crucial role in the regulation of key oncogenes such as MYC. By inhibiting the interaction between BET proteins and acetylated histones, this compound disrupts the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis. This document outlines the protocols for evaluating the anti-tumor efficacy of this compound in preclinical mouse xenograft models.
Mechanism of Action of this compound
This compound occupies the acetyl-lysine binding pocket of BET bromodomains, preventing their association with chromatin. This leads to the downregulation of critical oncogenes and cell cycle regulators, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Signaling Pathway Diagram
Caption: this compound mechanism of action.
Quantitative Data Summary
The following tables present hypothetical data from a study of this compound in a human acute myeloid leukemia (AML) MV-4-11 xenograft model.
Table 1: In Vivo Efficacy of this compound in MV-4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | qd, p.o. | 1850 ± 210 | 0 |
| This compound | 15 | qd, p.o. | 980 ± 150 | 47 |
| This compound | 30 | qd, p.o. | 520 ± 95 | 72 |
| This compound | 50 | qd, p.o. | 240 ± 60 | 87 |
qd: once daily; p.o.: oral gavage; SEM: Standard Error of the Mean
Table 2: Pharmacokinetic Profile of this compound in SCID Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) |
| 30 (p.o.) | 1500 | 1.5 | 11200 | 5.8 |
| 50 (p.o.) | 2900 | 1.5 | 23500 | 6.1 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve
Experimental Protocols
Cell Culture
-
MV-4-11 human AML cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in suspension in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged every 2-3 days to maintain a density of 0.5 x 10⁶ to 2 x 10⁶ cells/mL.
Xenograft Model Development
-
Animals: Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old, are used.
-
Cell Implantation:
-
Harvest MV-4-11 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin tumor measurements when tumors are palpable.
-
Measure tumor length (L) and width (W) with digital calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-120 mm³.
-
Dosing and Administration
-
This compound Formulation:
-
Prepare a formulation of this compound in a vehicle suitable for oral administration (e.g., 10% DMSO, 40% PEG300, 50% water).
-
Prepare dosing solutions fresh each day.
-
-
Administration:
-
Administer this compound or vehicle control orally (p.o.) via gavage.
-
The dosing volume should be 10 mL/kg of body weight.
-
Follow the dosing schedule as specified in the study design (e.g., once daily).
-
-
Monitoring:
-
Record the body weight of each mouse twice weekly to monitor for toxicity.
-
Perform daily health checks on all animals.
-
Pharmacokinetic Analysis
-
Administer a single oral dose of this compound to a cohort of non-tumor-bearing SCID mice.
-
Collect blood samples (approximately 50 µL) via saphenous vein puncture at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C.
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Experimental Workflow Diagram
Caption: General workflow for a this compound xenograft study.
Troubleshooting & Optimization
Technical Support Center: EZH2 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZH2 inhibitors, with a specific focus on addressing challenges related to observing the expected inhibitory activity of CPI-905.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. This compound is expected to competitively inhibit the enzymatic activity of EZH2, leading to a decrease in global H3K27me3 levels and subsequent de-repression of target genes.
Q2: What are the common assays used to measure EZH2 inhibition?
EZH2 inhibition is typically assessed using two main types of assays:
-
Biochemical Assays: These in vitro assays directly measure the enzymatic activity of purified EZH2 or PRC2 complex. Common formats include radiometric assays that measure the transfer of a radiolabeled methyl group, or antibody-based assays (e.g., ELISA, TR-FRET) that detect the formation of H3K27me3 or the byproduct S-adenosylhomocysteine (SAH).
-
Cellular Assays: These assays measure the effect of the inhibitor on EZH2 activity within a cellular context. A common method is to quantify global H3K27me3 levels in treated cells using techniques like Western blotting, immunofluorescence, or flow cytometry. Downstream functional assays, such as cell proliferation or apoptosis assays, can also be used to assess the biological consequences of EZH2 inhibition.
Q3: What are some potential reasons for not observing EZH2 inhibition with this compound?
Several factors, ranging from experimental setup to cellular context, can contribute to a lack of observable EZH2 inhibition. These can be broadly categorized as:
-
Issues with the Compound: Incorrect storage, handling, or solubility of this compound.
-
Assay-Specific Problems: Suboptimal assay conditions, incorrect reagent concentrations, or issues with enzyme/substrate quality.
-
Cellular and Biological Factors: Cell line-specific resistance, non-canonical EZH2 functions, or the presence of mutations in the EZH2 gene.
Troubleshooting Guide: this compound Not Showing EZH2 Inhibition
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not demonstrating the expected EZH2 inhibitory activity.
Section 1: Biochemical Assay Troubleshooting
If you are not observing inhibition in a biochemical assay (e.g., enzymatic assay with purified protein), consider the following:
| Potential Problem | Recommended Action |
| This compound Integrity and Handling | - Verify Compound Identity and Purity: Confirm the identity and purity of your this compound stock through analytical methods if possible.- Proper Storage: Ensure this compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light).- Fresh Dilutions: Prepare fresh serial dilutions of this compound in the appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| This compound Solubility | - Check Solubility in Assay Buffer: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect enzyme activity and that this compound remains soluble in the final assay buffer. Visually inspect for any precipitation. |
| Assay Components | - Enzyme Activity: Confirm the activity of your EZH2/PRC2 enzyme preparation using a known positive control inhibitor (e.g., GSK126, EPZ-6438). Enzyme activity can decrease with improper storage or handling.- Substrate Concentration: Ensure the concentration of the histone substrate (peptide or nucleosome) and the methyl donor (S-adenosylmethionine, SAM) are at or near their Km values for the enzyme. Very high substrate concentrations can make it difficult to observe competitive inhibition.- Reagent Quality: Verify the quality and expiration dates of all assay reagents, including buffers, detection antibodies, and substrates. |
| Assay Conditions | - Incubation Time and Temperature: Optimize the incubation time to ensure the enzymatic reaction is in the linear range. Very long incubation times can lead to substrate depletion and non-linear kinetics.- Positive and Negative Controls: Always include a potent, well-characterized EZH2 inhibitor as a positive control and a vehicle-only (e.g., DMSO) control as a negative control. |
Section 2: Cellular Assay Troubleshooting
If you are not observing the expected effects in a cellular assay (e.g., reduction in H3K27me3 levels, decreased cell proliferation), consider the following:
| Potential Problem | Recommended Action |
| Compound Penetration and Stability | - Cell Permeability: While this compound is designed to be cell-active, its uptake can vary between cell lines. Consider using cell lines known to be sensitive to EZH2 inhibitors as positive controls.- Compound Stability in Media: Some compounds can be unstable in cell culture media over long incubation periods. |
| Cellular Context | - Cell Line Dependence: The sensitivity to EZH2 inhibition can be highly cell line-dependent. Some cell lines may not rely on EZH2 activity for survival or may have redundant pathways.- EZH2 Mutation Status: Sequence the EZH2 gene in your cell line. Certain mutations can confer resistance to specific EZH2 inhibitors by altering the drug-binding pocket.[1]- Non-Canonical EZH2 Functions: Be aware that EZH2 can have functions independent of its methyltransferase activity.[2][3] In some contexts, the biological effects observed may not directly correlate with H3K27me3 reduction. |
| Experimental Design | - Treatment Duration: Inhibition of H3K27me3 is a time-dependent process. It may take 48-96 hours or longer to observe a significant reduction in global H3K27me3 levels. Perform a time-course experiment.- Dosage: Ensure you are using a sufficient concentration range of this compound. The IC50 for H3K27me3 reduction in cells is often higher than the biochemical IC50.- Endpoint Measurement: For proliferation or viability assays, the duration of the assay is critical. Effects of EZH2 inhibition on cell growth may not be apparent until after several days of treatment.[4] |
| Western Blotting/Immunofluorescence | - Antibody Quality: Validate the specificity and sensitivity of your primary antibody against H3K27me3. Include positive and negative controls for the staining procedure.- Loading Controls: Use appropriate loading controls (e.g., total Histone H3) to ensure equal protein loading. |
Experimental Protocols
Protocol 1: In Vitro EZH2 Inhibition Assay (Homogeneous TR-FRET)
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA).
-
Dilute purified human PRC2 complex, biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM) in assay buffer to desired concentrations.
-
Prepare a serial dilution of this compound and a positive control inhibitor in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 4 µL of PRC2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate mix containing the histone H3 peptide and SAM.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of a detection mix containing a Europium-labeled anti-H3K27me3 antibody and a Streptavidin-allophycocyanin (SA-APC) conjugate.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular H3K27me3 Western Blot Analysis
This protocol describes how to measure changes in global H3K27me3 levels in cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will not reach confluency during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for 48-96 hours.
-
-
Histone Extraction:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-15 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K27me3 levels in this compound treated samples to the vehicle control.
-
Visualizations
Caption: Mechanism of EZH2 inhibition by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycomb- and Methylation-Independent Roles of EZH2 as a Transcription Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CPI-905 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of CPI-905 in cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this EZH2 inhibitor for their experiments.
I. Data Presentation: this compound In Vitro Activity
Table 1: Illustrative IC50 Values for a Representative EZH2 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | Illustrative IC50 (µM) |
| KARPAS-422 | B-cell Lymphoma | Y641N Mutant | < 0.05 |
| Pfeiffer | B-cell Lymphoma | A677G Mutant | < 0.05 |
| SU-DHL-6 | B-cell Lymphoma | Y641F Mutant | < 0.1 |
| WSU-DLCL2 | B-cell Lymphoma | Wild-Type | 0.1 - 1.0 |
| A549 | Lung Carcinoma | Wild-Type | > 10 |
| PC-3 | Prostate Cancer | Wild-Type | > 10 |
Disclaimer: These values are for illustrative purposes only and may not be representative of the activity of this compound. Experimental conditions such as cell density, incubation time, and assay type can significantly influence IC50 values.
II. Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CCK-8 Cell Viability Assay
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 3-fold serial dilution, with the highest concentration being 10-50 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for an epigenetic inhibitor, which often requires longer treatment times to observe an effect. A typical starting point is 72-96 hours.
-
-
Cell Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a visible color change is observed in the vehicle control wells.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
III. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| No or very low cytotoxic effect observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to EZH2 inhibition- Compound instability | - Test a higher range of concentrations.- Increase the incubation time (EZH2 inhibitors may require several days to show an effect).- Confirm the EZH2 dependency of your cell line.- Prepare fresh dilutions of this compound for each experiment. |
| High background in "medium only" wells | - Contamination of the medium or reagents- Reagent instability | - Use fresh, sterile medium and reagents.- Ensure proper storage of the CCK-8 reagent. |
| Inconsistent results between experiments | - Variation in cell passage number or health- Different lots of reagents (e.g., FBS)- Inconsistent incubation times | - Use cells within a consistent passage number range.- Qualify new lots of reagents before use.- Standardize all incubation times precisely. |
| Precipitation of this compound in the medium | - Poor solubility of the compound at the tested concentrations | - Ensure the final DMSO concentration is low (ideally ≤ 0.1%).- Visually inspect the medium for any precipitation after adding the compound. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3][4] This epigenetic modification leads to the silencing of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.
Q2: How long should I incubate my cells with this compound?
A2: Unlike many cytotoxic agents that have an immediate effect, epigenetic modifiers like this compound often require a longer incubation period to induce a cellular response. This is because the effect is dependent on cell division and the subsequent dilution of the H3K27me3 mark. A typical starting point for incubation is 72 to 96 hours, but this may need to be optimized for your specific cell line and experimental endpoint.
Q3: My cell line is EZH2 wild-type. Will this compound be effective?
A3: While cell lines with activating mutations in EZH2 are often highly sensitive to EZH2 inhibitors, some EZH2 wild-type cell lines that are dependent on the PRC2 pathway for their survival can also be sensitive. It is recommended to test a wide range of this compound concentrations to determine the sensitivity of your specific EZH2 wild-type cell line.
Q4: What is the appropriate vehicle control for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Therefore, the appropriate vehicle control is cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. It is crucial to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[5]
Q5: Can I use other viability assays besides CCK-8?
A5: Yes, other common cell viability assays such as MTT, XTT, and CellTiter-Glo® can also be used. However, it is important to be aware of the principles and potential limitations of each assay. For example, MTT assays require a solubilization step, while CellTiter-Glo® measures ATP levels and can be more sensitive.[6] Regardless of the assay chosen, proper optimization and validation are essential.
V. Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the PRC2 signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration in cell viability assays.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreports.com [annualreports.com]
- 3. sec.gov [sec.gov]
- 4. Targeting Cellular Metabolism With CPI-613 Sensitizes Pancreatic Cancer Cells to Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constellation Pharmaceuticals Presents Phase 1 Data for [globenewswire.com]
- 6. revvity.co.jp [revvity.co.jp]
Technical Support Center: CPI-1205 and Tulmimetostat (CPI-0209)
Disclaimer: Information regarding a compound specifically named "CPI-905" is not publicly available. This technical support guide focuses on Constellation Pharmaceuticals' (now part of MorphoSys) well-documented EZH2 inhibitors, CPI-1205 and the second-generation inhibitor tulmimetostat (B10856435) (CPI-0209) . The information provided is for research purposes only and is not intended as a substitute for professional medical advice.
Frequently Asked Questions (FAQs)
Q1: What are CPI-1205 and tulmimetostat (CPI-0209)?
A1: CPI-1205 is an orally available, potent, and selective small-molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] It competitively inhibits the binding of S-adenosyl-methionine (SAM) to the catalytic pocket of EZH2, thereby preventing the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[3][4] This inhibition leads to altered gene expression and reduced proliferation of cancer cells where EZH2 is overexpressed or mutated.[2]
Tulmimetostat (CPI-0209) is a second-generation, orally active dual inhibitor of EZH1 and EZH2.[5][6] It is designed for more comprehensive and durable target coverage due to its enhanced potency and longer on-target residence time compared to first-generation inhibitors.[7]
Q2: I am observing unexpected or inconsistent results in my cell proliferation assay. What could be the cause?
A2: Inconsistent results in proliferation assays can stem from several factors:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to EZH2 inhibition. This can be influenced by the presence of EZH2 mutations, dependence on the PRC2 pathway, or the expression of other genes like ARID1A.[8]
-
Treatment Duration: The effects of EZH2 inhibitors on cell proliferation are often time-dependent. Short-term assays may not show a significant effect, as the inhibition of H3K27me3 and subsequent changes in gene expression and protein levels can take several days.[8][9]
-
Compound Stability: Ensure the compound is properly stored and that the working solutions are freshly prepared to maintain its potency.
-
Assay Confluence: High cell density at the time of treatment can mask the anti-proliferative effects of the inhibitor. It is crucial to optimize cell seeding density.
Q3: My Western blot results show incomplete inhibition of H3K27me3. How can I troubleshoot this?
A3: Incomplete H3K27me3 inhibition could be due to:
-
Insufficient Treatment Time: Maximal reduction of H3K27me3 levels can take 3-4 days or longer, depending on the cell line and inhibitor concentration.[4]
-
Suboptimal Inhibitor Concentration: Ensure you are using a concentration that is sufficient to inhibit EZH2 in your specific cell model. Refer to dose-response curves from literature or your own experiments.
-
Antibody Quality: The specificity and sensitivity of the primary antibody against H3K27me3 are critical. Validate your antibody and consider using a different clone if issues persist.
-
Loading Controls: Use total Histone H3 as a loading control for H3K27me3 to ensure equal loading of histone proteins.[10]
Q4: Are there known off-target effects for these inhibitors?
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups. |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell growth and response to treatment. |
| Inconsistent inhibitor concentration | Prepare fresh serial dilutions of the inhibitor for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in culture medium. |
Problem 2: No significant increase in apoptosis observed after treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient treatment duration | Apoptosis is a downstream effect of EZH2 inhibition and may require prolonged treatment (e.g., 5-9 days) to become evident. |
| Cell cycle arrest vs. apoptosis | EZH2 inhibition can initially lead to cell cycle arrest (e.g., G1 arrest) rather than immediate apoptosis.[2] Analyze cell cycle distribution alongside apoptosis markers. |
| Apoptosis assay timing | The peak of apoptosis may occur at a specific time point post-treatment. Perform a time-course experiment to identify the optimal window for your cell line. |
| Insensitive cell line | Some cell lines may be resistant to apoptosis induction by EZH2 inhibition alone. Consider combination therapies to enhance apoptotic response. |
Data Presentation: Selectivity of EZH2 Inhibitors
While a comprehensive public kinase selectivity panel for CPI-1205 or tulmimetostat is not available, the table below presents representative data for the highly selective EZH2 inhibitor, tazemetostat, to illustrate the expected high degree of selectivity for this class of compounds.
Table 1: Representative Kinase Selectivity Profile for Tazemetostat
| Kinase | % Inhibition at 1 µM |
| EZH2 (On-target) | >95% |
| EZH1 | 65% |
| PRMT5 | <10% |
| SETD7 | <10% |
| G9a | <10% |
| JNK1 | <10% |
| p38α | <10% |
| ERK2 | <10% |
| AKT1 | <10% |
| CDK2 | <10% |
| This table is illustrative and based on the known high selectivity of tazemetostat. Actual values for CPI-1205 and tulmimetostat may vary. |
Experimental Protocols
Cell Proliferation Assay (AlamarBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the EZH2 inhibitor (e.g., CPI-1205 or tulmimetostat) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, 96, 120 hours).
-
AlamarBlue Addition: Add AlamarBlue® reagent (or a similar resazurin-based reagent) to each well at 10% of the culture volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for H3K27me3
-
Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology #9733) and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence kit and an imaging system.[10]
-
Densitometry: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the EZH2 inhibitor for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[11][12]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Mechanism of action for CPI-1205/Tulmimetostat.
Caption: Workflow for assessing apoptosis via flow cytometry.
Caption: Troubleshooting logic for inconsistent proliferation data.
References
- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. EZH2 inhibition promotes methyl jasmonate-induced apoptosis of human colorectal cancer through the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Stability of CPI-905 in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the small molecule inhibitor, CPI-905, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color. What does this indicate?
A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[1]
Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent (e.g., DMSO) is appropriate for long-term storage at your desired temperature.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: How should I store my this compound stock solution to ensure stability?
For optimal stability, stock solutions should be aliquoted into tightly sealed, amber glass vials or polypropylene (B1209903) tubes and stored at -20°C or -80°C.[1] To minimize degradation, avoid repeated freeze-thaw cycles and protect from light.[1] Purging the vial's headspace with an inert gas like argon or nitrogen can prevent oxidation.[1]
Q4: Could the type of culture media affect the stability of this compound?
Yes, components in the cell culture media, such as certain amino acids, vitamins, or serum proteins, can react with or bind to the compound, affecting its stability.[2][3] The pH of the media is also a critical factor.[2] It is advisable to test the stability of this compound in your specific culture media.
Q5: My compound seems to be disappearing from the media, but I don't detect any degradation products. What could be the cause?
If you observe a loss of this compound from the media without corresponding degradation products, consider the following possibilities:
-
Binding to Plasticware: The compound may be binding to the plastic of the cell culture plates or pipette tips.[4] Using low-protein-binding plastics can help mitigate this issue.
-
Cellular Uptake: If cells are present, the compound could be rapidly internalized.[2] Analyzing cell lysates can help determine the extent of cellular uptake.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound in culture medium. | 1. Inherent instability in aqueous solutions at 37°C.[2]2. Reaction with media components (e.g., amino acids, vitamins).[2][3]3. Unstable media pH.[2] | 1. Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C.[2]2. Test stability in media with and without serum.[2]3. Analyze stability in different types of cell culture media.[2]4. Ensure the pH of the media is stable throughout the experiment.[2] |
| High variability in stability measurements between replicates. | 1. Inconsistent sample handling and processing.[2]2. Issues with the analytical method (e.g., HPLC-MS).[2]3. Incomplete solubilization of the compound.[2] | 1. Ensure precise and consistent timing for sample collection and processing.[2]2. Validate the analytical method for linearity, precision, and accuracy.[2]3. Confirm the complete dissolution of the compound in the stock solution and media.[2] |
| Inconsistent experimental results and loss of compound activity. | Degradation of the small molecule inhibitor in solution due to factors like improper storage, light exposure, or pH shifts.[1] | 1. Storage: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]2. Light Exposure: Store solutions in amber vials or wrap containers in foil.[1]3. pH: Maintain the recommended pH for the compound in aqueous solutions, using buffers if necessary.[1] |
Quantitative Data Summary
The following table provides illustrative stability data for a generic small molecule inhibitor, "Inhibitor-X," in different cell culture media over 48 hours. This data is for example purposes only and actual stability of this compound should be experimentally determined.
| Media Type | Condition | Time (hours) | % Remaining (Mean ± SD, n=3) |
| DMEM | Without Serum | 0 | 100 ± 0 |
| 2 | 95.2 ± 2.1 | ||
| 8 | 88.5 ± 3.4 | ||
| 24 | 75.1 ± 4.0 | ||
| 48 | 62.3 ± 5.1 | ||
| DMEM | With 10% FBS | 0 | 100 ± 0 |
| 2 | 98.1 ± 1.5 | ||
| 8 | 94.3 ± 2.2 | ||
| 24 | 89.7 ± 2.8 | ||
| 48 | 82.4 ± 3.5 | ||
| RPMI-1640 | Without Serum | 0 | 100 ± 0 |
| 2 | 93.8 ± 2.5 | ||
| 8 | 85.1 ± 3.8 | ||
| 24 | 70.2 ± 4.5 | ||
| 48 | 55.9 ± 5.8 |
Data is presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[2]
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade) with internal standard
-
Formic acid (LC-MS grade)
-
24-well low-protein-binding plates
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.[2]
-
Prepare the cell culture medium with and without 10% FBS.[2]
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[2]
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).[2]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[2] For the 0-hour time point, collect the aliquot immediately after adding the working solution.[2]
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[2]
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to HPLC vials for analysis.[2]
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.[2]
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[2] % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100[2]
Visualizations
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Caption: A workflow diagram for assessing the stability of a small molecule inhibitor.
References
Technical Support Center: Troubleshooting CPI-905 Precipitation
Disclaimer: Specific information regarding the chemical properties and solubility of "CPI-905" is not publicly available. The following guide provides troubleshooting strategies and protocols based on best practices for handling generic small molecule inhibitors. The quantitative data presented is hypothetical and should be used as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my stock solution?
A1: Precipitation of small molecule inhibitors like this compound from a stock solution, typically in DMSO, can occur for several reasons:
-
Poor Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds.[1]
-
Improper Storage: Storing stock solutions at room temperature for extended periods or subjecting them to frequent freeze-thaw cycles can lead to precipitation and degradation.[1]
-
Supersaturation: The initial stock solution may have been prepared at a concentration that is above its solubility limit in DMSO at the storage temperature.
-
Compound Instability: The compound itself may be unstable in DMSO over time.
Q2: My this compound stock solution is clear, but it precipitates when I dilute it in my aqueous cell culture medium. Why?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium.[2] The primary reason is the drastic change in solvent polarity. While this compound may be highly soluble in DMSO, its solubility in water-based solutions is likely much lower. When the concentrated DMSO stock is added to the aqueous medium, the DMSO is diluted, and the aqueous environment can no longer keep the hydrophobic compound dissolved, causing it to precipitate.[2]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and off-target effects.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Troubleshooting Guide for this compound Precipitation
Issue 1: Precipitation observed in the DMSO stock solution upon storage.
Step 1: Visual Inspection and Initial Actions
-
Question: Is there visible precipitate in your stock solution vial?
-
Action:
-
Gently warm the vial to 37°C for 10-15 minutes. Swirl the vial gently. Avoid overheating, as it may degrade the compound.[1]
-
If warming dissolves the precipitate, the issue might be solubility at lower temperatures. Consider preparing a more dilute stock solution.
-
If the precipitate does not dissolve, proceed to the next step.
-
Step 2: Assess Solvent Quality
-
Question: Are you using high-quality, anhydrous DMSO?
-
Action:
-
Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO to prepare a new stock solution.
-
Aliquot the new stock solution into smaller, single-use volumes to minimize exposure to air and moisture.[1]
-
Step 3: Consider Sonication
-
Question: Has the solution been adequately mixed?
-
Action:
-
Sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[1]
-
Visually inspect for any remaining precipitate.
-
Issue 2: Precipitation observed when diluting the DMSO stock into aqueous media.
Step 1: Modify the Dilution Protocol
-
Question: Are you adding the concentrated DMSO stock directly to the full volume of media?
-
Action:
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your aqueous medium.
-
Increase Mixing: Add the DMSO stock dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and even dispersion.[2][4] This prevents localized high concentrations of the compound that are prone to precipitation.
-
Step 2: Optimize the Final Concentration
-
Question: Is your final working concentration too high for the aqueous medium?
-
Action:
-
Lower the final concentration of this compound in your experiment.
-
Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols section).
-
Step 3: Consider Co-solvents or Formulation Aids
-
Question: Is the compound still precipitating even with optimized dilution and concentration?
-
Action:
-
For in vivo studies, consider formulating this compound with excipients that enhance solubility.
-
For in vitro assays, the use of a small percentage of a co-solvent might be possible, but this needs to be validated for cell toxicity.
-
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound in common solvents. This information is crucial for preparing stock solutions and understanding the compound's behavior in different solvent systems.
| Solvent | Hypothetical Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Pre-weighing: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound. (Note: As the molecular weight is unknown, a hypothetical calculation would be: Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / 0.010 (mol/L)).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.[1]
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Microscope
Methodology:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM this compound DMSO stock in your complete cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution, then serially dilute from there. Include a well with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate at 37°C in a cell culture incubator for 1-2 hours.
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate.
-
Microscopic Examination: Examine each well under a microscope to detect any crystalline structures or fine precipitate that may not be visible to the naked eye.
-
Determine Maximum Solubility: The highest concentration that remains clear, both visually and microscopically, is the approximate maximum soluble concentration of this compound in your specific medium under your experimental conditions.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow diagram for troubleshooting this compound precipitation issues.
Hypothetical Signaling Pathway for an EZH2 Inhibitor
Assuming this compound is an inhibitor of EZH2 (Enhancer of zeste homolog 2), a common target in drug development, the following diagram illustrates its potential mechanism of action.
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Improving CPI-905 Efficacy in Resistant Cell Lines
Disclaimer: Due to the limited availability of public data specific to CPI-905, this technical support guide is largely based on research and clinical findings for other EZH2 inhibitors with similar mechanisms of action, such as tazemetostat (B611178). The protocols and strategies outlined below should be considered as a starting point and may require optimization for your specific this compound resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In many cancers, EZH2 is overactive and trimethylates Histone H3 at lysine (B10760008) 27 (H3K27me3), leading to the silencing of tumor suppressor genes. By inhibiting EZH2, this compound is designed to reverse this silencing, leading to the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.
Q2: My cells have developed resistance to this compound. What are the likely molecular mechanisms?
A primary mechanism of acquired resistance to EZH2 inhibitors is the development of mutations in genes that regulate the cell cycle, particularly the RB1/E2F pathway.[1][2][3] Loss-of-function mutations in the Retinoblastoma (RB1) tumor suppressor gene can decouple the anti-proliferative effects of EZH2 inhibition from cell cycle control.[4] This allows cancer cells to bypass the G1 cell cycle arrest that is normally induced by EZH2 inhibitors, and continue to proliferate despite effective target inhibition.[4][5][6]
Q3: How can I confirm if my this compound resistant cell line has alterations in the RB1 pathway?
You can investigate the RB1 pathway status in your resistant cell lines through several methods:
-
Western Blotting: Assess the protein levels of key components of the pathway, such as RB1, p16 (encoded by CDKN2A), and downstream targets like Cyclin A2. A complete loss of RB1 protein is a strong indicator of resistance.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the RB1 gene to identify potential inactivating mutations.
-
Cell Cycle Analysis: As detailed in the protocols below, resistant cells with RB1 pathway alterations will often fail to arrest in the G1 phase of the cell cycle following this compound treatment, a hallmark of sensitive cells.[4]
Q4: What are the most promising strategies to overcome this compound resistance?
Combination therapy is the most explored and promising approach. The goal is to target the bypass pathways that resistant cells have activated. Key strategies include:
-
Targeting the cell cycle: Combining this compound with inhibitors of cell cycle kinases that act downstream of the RB1/E2F checkpoint, such as Aurora Kinase B (AURKB) inhibitors (e.g., barasertib).[1][5][7]
-
Synergistic epigenetic therapy: Combining with other epigenetic modifiers like Histone Deacetylase (HDAC) inhibitors (e.g., vorinostat) can lead to a more robust reactivation of silenced tumor suppressor genes.[8][9]
-
Inhibiting survival pathways: Targeting pro-survival proteins like BIRC5 (survivin) with inhibitors such as YM155 has shown synergistic effects with EZH2 inhibitors.[10][11]
-
Targeting other signaling pathways: In specific cancer types, combination with inhibitors of other key pathways, such as the EGFR pathway in colon cancer, has shown promise.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cells show reduced sensitivity to this compound (increasing IC50). | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 of your current cell line to the parental line. 2. Investigate the underlying resistance mechanism, starting with the RB1/E2F pathway (see FAQ Q3). 3. Explore combination therapies as outlined in this guide. |
| Combination therapy is not showing a synergistic effect. | - Suboptimal drug concentrations. - Inappropriate treatment schedule (simultaneous vs. sequential). - The chosen combination is not effective for the specific resistance mechanism in your cell line. | 1. Perform a dose-matrix experiment to identify synergistic concentration ranges for both drugs. 2. Test both simultaneous and sequential administration of the drugs. 3. If the resistance mechanism is known, select a combination partner that targets the relevant bypass pathway. If unknown, screen a panel of inhibitors targeting different pathways. |
| High toxicity or cell death in control (untreated) cells. | - Poor cell health. - Contamination (e.g., mycoplasma). | 1. Ensure you are using healthy, low-passage cells. 2. Regularly test your cell lines for mycoplasma contamination. |
| Inconsistent results between experiments. | - Variation in cell seeding density. - Inconsistent drug preparation or storage. - Fluctuation in incubator conditions. | 1. Standardize your cell seeding protocol. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Ensure your incubator is properly calibrated for temperature, CO2, and humidity. |
Data Presentation: Efficacy of EZH2 Inhibitors in Sensitive vs. Resistant Lines and in Combination
The following tables present representative data from studies on EZH2 inhibitors like tazemetostat (EPZ-6438) and GSK126, which are expected to be comparable to this compound.
Table 1: Representative IC50 Values of EZH2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | EZH2 Inhibitor | IC50 (µM) | Reference |
| HEC-50B | Endometrial Cancer | High EZH2 expression | GSK126 | 1.0 (±0.2) | [14] |
| Ishikawa | Endometrial Cancer | High EZH2 expression | GSK126 | 0.9 (±0.6) | [14] |
| HEC-151 | Endometrial Cancer | Low EZH2 expression | EPZ005687 | 23.5 (±7.6) | [14] |
| HEC-265 | Endometrial Cancer | Low EZH2 expression | GSK126 | 10.4 (±0.6) | [14] |
| WSU-DLCL2 | Lymphoma | Y646F mutant | EPZ-6438 | 0.019 (±0.002) | [15] |
| OCI-LY19 | Lymphoma | Wild-type | EPZ-6438 | >25 | [15] |
| G401 | Rhabdoid Tumor | Wild-type | Tazemetostat | ~0.2 | [1] |
| G401-RB1del | Rhabdoid Tumor (Resistant) | Wild-type | Tazemetostat | >10 | [1] |
Table 2: Synergistic Effects of Combination Therapies with EZH2 Inhibitors
| Cell Line | Cancer Type | EZH2 Inhibitor | Combination Partner | Effect | Reference |
| Multiple Lymphoma Cell Lines | Lymphoma | GSK126 | Romidepsin (HDACi) | Potent Synergy | [12] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 3-deazaneplanocin A | Vorinostat (HDACi) | Synergistic | [8] |
| BE2C, NB1691, SKNAS | Neuroblastoma | EPZ5687, GSK343, EPZ6438 | YM155 (BIRC5i) | Synergistic | [10] |
| G401 (Tazemetostat-resistant) | Rhabdoid Tumor | Tazemetostat (200 nM) | Barasertib (AURKBi, 8 nM) | Overcomes resistance | [1] |
| HT-29, HCT-15 | Colon Cancer | UNC1999 | Gefitinib (EGFRi) | Synergistic | [12] |
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (see Protocol 3).
-
Seed the parental cells at a low density in a T-75 flask.
-
Begin treatment with a low concentration of this compound (e.g., at or slightly below the IC25).
-
Maintain the cells in culture, changing the medium with fresh this compound every 3-4 days.
-
Initially, a large proportion of cells will die. Continue to culture the surviving cells.
-
Once the cell population recovers and is actively proliferating, gradually increase the concentration of this compound.
-
Repeat this process of gradual dose escalation over several months.
-
Periodically, perform a cell viability assay to determine the IC50 of the evolving cell population.
-
Once the IC50 has significantly increased (e.g., >10-fold), the cell line can be considered resistant.
-
Isolate single-cell clones from the resistant population by limiting dilution to ensure a homogenous resistant line for further experiments.
-
Cryopreserve stocks of the resistant cell line at various passages.
Assessing Drug Synergy using the Chou-Talalay Method
This method allows for the quantitative determination of synergy, additivity, or antagonism between two drugs.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Combination drug (e.g., barasertib, vorinostat, YM155)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
CompuSyn software or other software for calculating Combination Index (CI)
Procedure:
-
Determine the IC50 values for this compound and the combination drug individually in your cell line of interest.
-
Design a dose-matrix experiment. This typically involves serial dilutions of each drug, both alone and in combination at a constant ratio (e.g., based on the ratio of their IC50s).
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the single agents and the combinations according to your dose-matrix design. Include a vehicle control.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Perform a cell viability assay according to the manufacturer's protocol.
-
Input the data (drug concentrations and the fraction of cells affected) into CompuSyn or a similar program.
-
The software will calculate the Combination Index (CI) for different effect levels.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the drug treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Combined inhibition of EZH2 and histone deacetylases as a potential epigenetic therapy for non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of First-in-Class Dual EZH2/HDAC Inhibitor: Biochemical Activity and Biological Evaluation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remarkable Synergy When Combining EZH2 Inhibitors with YM155 Is H3K27me3-Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remarkable Synergy When Combining EZH2 Inhibitors with YM155 Is H3K27me3-Independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination of Gefitinib and DNA Methylation Inhibitor Decitabine Exerts Synergistic Anti-Cancer Activity in Colon Cancer Cells | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Small Molecule Inhibitor Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity when working with small molecule inhibitors, such as the hypothetical CPI-905, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of toxicity when using small molecule inhibitors in primary cells?
Toxicity from small molecule inhibitors in primary cell culture can stem from several factors:
-
High Inhibitor Concentration: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cytotoxicity.[1]
-
Prolonged Exposure: Continuous exposure to an inhibitor can disrupt essential cellular processes, leading to cumulative toxicity.[1]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to primary cells at concentrations typically above 0.1-0.5%.[1][2]
-
Off-Target Effects: The inhibitor may bind to cellular targets other than the intended one, causing unintended and toxic consequences.[1]
-
Inhibitor Instability: Degradation of the inhibitor can produce toxic byproducts. Proper storage and handling are crucial to maintain compound integrity.[1]
-
Primary Cell Sensitivity: Primary cells are often more sensitive to chemical treatments than immortalized cell lines.[3]
Q2: How do I determine the optimal, non-toxic concentration of a new inhibitor for my primary cell experiments?
The ideal concentration is highly dependent on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells. A good starting point is to test a wide range of concentrations, including those below the reported IC50 value if available.[1][4]
Q3: What are the visible signs of inhibitor-induced toxicity in my primary cell culture?
Signs of toxicity can manifest in several ways, including:
-
Reduced Cell Viability: A noticeable decrease in the number of viable cells compared to vehicle-treated controls.
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of blebbing.[2]
-
Decreased Proliferation Rate: A significant reduction in the rate of cell division.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with small molecule inhibitors in primary cells.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after inhibitor treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal non-toxic concentration. Start with a broad range of concentrations.[1] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[1] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your primary cells (typically ≤ 0.1%). Run a solvent-only control.[1][2] | |
| The primary cell type is particularly sensitive. | Consider using a more robust primary cell type if possible, or perform extensive optimization of concentration and exposure time.[1] | |
| Inconsistent results between experiments. | Instability of the inhibitor stock solution due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] Always prepare fresh working solutions from these aliquots. |
| Variability in cell seeding density. | Optimize and maintain a consistent cell seeding density for all experiments to ensure a uniform starting point.[3] | |
| No observable effect of the inhibitor. | Inhibitor is not active. | Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution. If possible, confirm its biochemical activity in a cell-free assay.[1] |
| Suboptimal inhibitor concentration. | The concentration might be too low. Perform a dose-response experiment to determine the effective concentration range. |
Experimental Protocols
Protocol 1: Determining Optimal Non-Toxic Concentration using an MTT Assay
This protocol outlines a method to determine the cytotoxicity of a small molecule inhibitor in primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Small molecule inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at an optimized density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in complete culture medium. A common range to test is from 0.01 µM to 100 µM.[1] Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical Inhibitor in Primary Human Umbilical Vein Endothelial Cells (HUVECs)
| Inhibitor Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.8 |
| 5 | 88.1 ± 6.2 |
| 10 | 75.4 ± 7.9 |
| 25 | 52.3 ± 8.5 |
| 50 | 28.9 ± 5.3 |
| 100 | 10.7 ± 3.1 |
Visualizations
Caption: A generic kinase signaling pathway and the inhibitory action of a small molecule.
Caption: Workflow for determining inhibitor cytotoxicity in primary cells.
References
Technical Support Center: Overcoming Poor Solubility of CPI-905 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of CPI-905, an EZH2 inhibitor developed by Constellation Pharmaceuticals, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the poor solubility of this compound for in vivo research?
Poor aqueous solubility is a significant hurdle for the in vivo application of small molecule inhibitors like this compound. The primary challenges include:
-
Low Bioavailability: Inefficient absorption from the gastrointestinal tract after oral administration, leading to sub-therapeutic plasma concentrations.
-
Inconsistent Exposure: High variability in drug absorption among individual animals, making it difficult to establish a clear dose-response relationship.
-
Precipitation at the Injection Site: For parenteral routes, the compound may precipitate upon contact with physiological fluids, leading to local irritation, inflammation, and erratic absorption.
-
Difficulty in Formulation: Challenges in preparing homogenous and stable formulations at the required concentration for dosing.
Q2: What are the recommended starting points for formulating this compound for oral administration in preclinical models?
For initial in vivo efficacy studies, a simple aqueous suspension is often the most practical starting point. A common and effective vehicle for poorly soluble compounds is a combination of a suspending agent and a wetting agent.
A widely used formulation for other EZH2 inhibitors with similar properties involves:
-
0.5% (w/v) Methylcellulose (B11928114) (MC): Acts as a suspending agent to ensure a uniform dispersion of the drug particles.
-
0.1% to 0.2% (v/v) Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent, improving the dispersibility of the hydrophobic this compound particles in the aqueous vehicle.
This formulation is typically administered via oral gavage. It is crucial to ensure the suspension is thoroughly mixed (e.g., by vortexing) before each administration to guarantee dose accuracy.
Q3: My compound is precipitating out of the suspension. What can I do?
Precipitation can be a common issue. Here are some troubleshooting steps:
-
Particle Size Reduction: Ensure that the this compound powder has a small and uniform particle size. Micronization can increase the surface area and improve suspension stability.
-
Optimize Surfactant Concentration: The concentration of Tween 80 can be incrementally increased to improve wetting. However, be mindful of potential toxicity at higher concentrations.
-
Increase Viscosity: A higher concentration of methylcellulose (e.g., 1%) can increase the viscosity of the vehicle, which can help to slow down the settling of drug particles.
-
Alternative Suspending Agents: Consider other suspending agents such as carboxymethylcellulose (CMC) or xanthan gum.
Q4: I need to achieve higher systemic exposure. What are some alternative formulation strategies?
If a simple suspension does not provide adequate exposure, more advanced formulation strategies can be employed to enhance the solubility and absorption of this compound. These include:
-
Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents to dissolve the compound.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.
-
Lipid-Based Formulations: Dissolving or suspending the drug in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS).
The choice of strategy will depend on the physicochemical properties of this compound and the specific requirements of the study.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability with Oral Suspension
| Possible Cause | Troubleshooting Steps |
| Poor Wetting and Dissolution in GI Tract | 1. Increase the concentration of the wetting agent (e.g., Tween 80). 2. Incorporate a solubilizer such as Cremophor EL. 3. Consider micronization of the this compound powder. |
| Drug Particle Agglomeration | 1. Ensure thorough mixing and sonication during formulation preparation. 2. Vortex the suspension vigorously immediately before each dose. |
| Rapid Gastric Emptying | 1. Administer the formulation with a small amount of food to slow gastric transit time (if compatible with the study design). |
| First-Pass Metabolism | 1. If suspected, conduct pharmacokinetic studies with both oral and intravenous administration to determine the extent of first-pass metabolism. |
Issue 2: Formulation Instability (Caking or Crystal Growth)
| Possible Cause | Troubleshooting Steps |
| Inadequate Suspending Agent | 1. Increase the concentration of methylcellulose or switch to a higher viscosity grade. 2. Explore alternative suspending agents like carboxymethylcellulose. |
| Polymorphic Transformation | 1. Characterize the solid state of the this compound raw material and in the formulation over time using techniques like XRPD and DSC. 2. If a less soluble polymorph is forming, consider using a different solvent system for initial wetting or exploring amorphous dispersions. |
| Temperature Effects | 1. Store the formulation at a controlled temperature (e.g., 4°C) and assess its stability over the intended period of use. |
Quantitative Data Summary
Since specific public solubility data for this compound is limited, the following table provides an illustrative example of solubility screening for a hypothetical poorly soluble small molecule inhibitor. It is crucial to determine the experimental solubility of this compound in various vehicles to guide formulation development.
| Vehicle | Illustrative Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| 0.5% Methylcellulose in Water | < 0.01 | No significant improvement in solubility, acts as a suspension. |
| 0.5% MC, 0.2% Tween 80 in Water | < 0.01 | Improves wettability for a more stable suspension. |
| 10% DMSO in Water | 0.1 - 0.5 | Limited solubility, potential for precipitation upon dilution. |
| 20% Solutol HS 15 in Water | 1 - 5 | Can significantly improve apparent solubility. |
| 30% PEG 400 in Water | 0.5 - 2 | Common co-solvent for increasing solubility. |
| 20% Hydroxypropyl-β-Cyclodextrin | 2 - 10 | Forms an inclusion complex, increasing aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose / 0.2% Tween 80 Suspension
Materials:
-
This compound
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Purified Water
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of purified water to 60-70°C. b. Slowly add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer to ensure even dispersion. c. Once dispersed, remove from heat and add the remaining two-thirds of the water as cold water or ice to facilitate dissolution. d. Continue stirring until a clear, viscous solution is formed. e. Add Tween 80 to a final concentration of 0.2% (v/v) and continue to stir until fully incorporated.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound. b. In a separate container, add a small amount of the vehicle to the this compound powder to create a paste. This step is crucial for proper wetting. c. Gradually add the remaining vehicle to the paste while stirring continuously. d. Use a sonicator to break up any agglomerates and ensure a fine, homogenous suspension. e. Store the suspension at 4°C and protect from light. Vortex vigorously before each use.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Purified Water
Procedure:
-
Determine the Stoichiometry: Perform a phase solubility study to determine the optimal molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.
-
Prepare the Complexation Solution: a. Dissolve the required amount of HP-β-CD in purified water with stirring. b. Slowly add the this compound powder to the HP-β-CD solution while stirring. c. Continue stirring at room temperature for 24-48 hours to allow for complex formation. The solution should become clearer as the complex forms.
-
Isolation (Optional): The complex can be used as a solution directly. Alternatively, the solid complex can be isolated by lyophilization (freeze-drying) for reconstitution at a later time.
-
Characterization: Confirm complex formation using techniques such as DSC, FTIR, or NMR.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS, Capryol 90)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.
-
Construct a Ternary Phase Diagram: a. Select the most promising oil, surfactant, and co-surfactant. b. Prepare a series of formulations with varying ratios of these three components. c. Titrate each formulation with water and observe the formation of an emulsion. d. Plot the self-emulsifying regions on a ternary phase diagram.
-
Prepare the Optimized Formulation: a. Select a ratio from the optimal self-emulsifying region of the phase diagram. b. Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. c. Add the required amount of this compound. d. Gently heat (if necessary) and stir until a clear, homogenous solution is formed. e. This formulation can be filled into capsules for oral administration. Upon contact with gastrointestinal fluids, it will spontaneously form a fine emulsion, enhancing drug solubilization and absorption.
Visualizations
EZH2 Signaling Pathway
Caption: Simplified EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Formulation Selection
Caption: Decision workflow for selecting a suitable formulation for in vivo studies.
Technical Support Center: Validating CPI-905 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of CPI-905, an inhibitor of EZH2, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to target engagement?
A1: this compound is an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] This modification is associated with transcriptional repression.[1] By inhibiting the enzymatic activity of EZH2, this compound leads to a decrease in global H3K27me3 levels.[3] Therefore, validating target engagement for this compound involves measuring the reduction of H3K27me3 in cells treated with the compound.
Q2: What are the primary methods to confirm this compound is engaging its target, EZH2, in cells?
A2: The most common methods to confirm EZH2 target engagement in cells focus on quantifying the levels of H3K27me3. These include:
-
Western Blotting: A widely used technique to measure the global reduction in H3K27me3 levels in cell lysates.[4][5]
-
Flow Cytometry: Allows for the quantification of H3K27me3 levels in individual cells, which is particularly useful in mixed cell populations.[4]
-
High-Content Imaging: An automated microscopy-based method to quantify nuclear H3K27me3 fluorescence intensity on a per-cell basis.[3]
-
Chromatin Immunoprecipitation (ChIP): A technique to assess the levels of H3K27me3 at specific gene promoters that are known targets of PRC2.[5]
Q3: What is a typical effective concentration and treatment duration for an EZH2 inhibitor like this compound to observe a decrease in H3K27me3?
A3: The effective concentration and treatment time can vary significantly depending on the cell line and the specific EZH2 inhibitor. For many EZH2 inhibitors, IC50 values for the reduction of H3K27me3 are in the low nanomolar range.[5] However, observing a significant decrease in H3K27me3 levels by Western blot or other methods may require treatment for 72 hours or longer.[2] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: Why am I not observing a decrease in H3K27me3 levels after this compound treatment?
A4: There are several potential reasons for this:
-
Insufficient Treatment Time: The turnover of histone modifications can be slow. A longer incubation time with this compound may be necessary.
-
Incorrect Dosing: The concentration of this compound may be too low to effectively inhibit EZH2 in your cell line.
-
Cell Line Resistance: Some cell lines may be less sensitive to EZH2 inhibitors.
-
Experimental Issues: Problems with antibody quality, protein extraction, or the detection method can all lead to inaccurate results. Please refer to the troubleshooting guides below for more detailed information.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the this compound signaling pathway and a general experimental workflow for validating target engagement.
Caption: this compound inhibits EZH2, preventing H3K27 trimethylation and subsequent gene repression.
Caption: A general workflow for validating this compound target engagement in cells.
Troubleshooting Guides
Western Blot for H3K27me3
Issue: Weak or No H3K27me3 Signal
| Possible Cause | Recommended Solution |
| Poor Antibody Quality | Validate the primary antibody using a positive control cell line with known high H3K27me3 levels. |
| Insufficient Protein Loaded | Increase the amount of protein loaded per well. For histone analysis, 20 µg or more may be necessary.[6] |
| Inefficient Protein Transfer | Optimize transfer conditions for small proteins like histones. Use a 0.2 µm PVDF membrane and consider a wet transfer system.[5] |
| Antibody Incubation | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7] |
Issue: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk).[7] |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. |
| Inadequate Washing | Increase the number and duration of washes after antibody incubations. |
Flow Cytometry for H3K27me3
Issue: Poor Resolution Between Positive and Negative Populations
| Possible Cause | Recommended Solution |
| Insufficient Permeabilization | Ensure complete cell permeabilization to allow antibody access to the nucleus. Titrate the permeabilization reagent and time. |
| Suboptimal Antibody Titration | Perform an antibody titration to determine the optimal concentration that maximizes the signal-to-noise ratio. |
| Cell Clumping | Filter cells through a cell strainer before analysis to remove clumps. |
Experimental Protocols
Protocol: Western Blot for Global H3K27me3 Levels
-
Cell Lysis and Nuclear Extraction:
-
Harvest control (e.g., DMSO treated) and this compound treated cells.
-
Perform nuclear extraction to enrich for histones. Alternatively, whole-cell lysates can be used, but may result in weaker signals.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a BCA assay.[5]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
Optimize transfer conditions for low molecular weight proteins (e.g., 100V for 60 minutes in a wet transfer system).[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.[5]
-
Quantitative Data Summary
The following table provides example antibody dilutions and expected outcomes for a typical Western blot experiment validating an EZH2 inhibitor.
| Parameter | Recommendation |
| Primary Antibody: H3K27me3 | 1:1000 dilution |
| Primary Antibody: Total H3 | 1:2000 dilution |
| Secondary Antibody | 1:5000 dilution |
| Expected Outcome | A dose-dependent decrease in the H3K27me3 signal in this compound treated samples compared to the vehicle control, with no change in the total H3 signal. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting Western blot experiments for H3K27me3.
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of histone H3 Lys27 trimethylation (H3K27me3) by high-throughput microscopy enables cellular large-scale screening for small-molecule EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
interpreting unexpected results with CPI-905 treatment
Welcome to the technical support center for CPI-905, a selective inhibitor of Histone Deacetylase 6 (HDAC6). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the zinc-dependent Histone Deacetylase 6 (HDAC6). Unlike other HDAC isoforms that are primarily located in the nucleus and regulate histone acetylation, HDAC6 is predominantly found in the cytoplasm.[1] Its substrates are mainly non-histone proteins involved in various cellular processes such as cell migration, protein degradation, and stress responses.[1][2] A key substrate of HDAC6 is α-tubulin; therefore, inhibition by this compound is expected to lead to an increase in acetylated α-tubulin, which can be used as a primary pharmacodynamic biomarker of its activity.
Q2: What are the expected biological outcomes of this compound treatment?
A2: Based on the known functions of HDAC6, treatment with this compound is anticipated to result in:
-
Increased α-tubulin acetylation: This is a direct consequence of HDAC6 inhibition and can affect microtubule dynamics.
-
Altered cell motility and adhesion: HDAC6 is involved in the regulation of the cytoskeleton.
-
Modulation of the aggresome pathway: HDAC6 plays a role in the clearance of misfolded protein aggregates.
-
Effects on the immune system: HDAC6 has been shown to be involved in T-cell activation and differentiation.[3][4]
-
Induction of cell cycle arrest and apoptosis in some cancer cell lines. [2]
Q3: Is this compound known to have any off-target effects?
A3: While this compound is designed for high selectivity towards HDAC6, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Some hydroxamate-based HDAC inhibitors have been reported to interact with other metalloenzymes.[5] For instance, metallo-beta-lactamase domain-containing protein 2 (MBLAC2) has been identified as a common off-target for several hydroxamate-containing HDAC inhibitors.[5] Researchers should consider potential off-target effects when interpreting unexpected results.
Troubleshooting Guides
Issue 1: No or Low Increase in Acetylated α-Tubulin Observed After this compound Treatment
You've treated your cells with this compound, but a Western blot shows a minimal increase in acetylated α-tubulin, the primary biomarker of HDAC6 inhibition.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. |
| Incorrect Dosing | Verify the final concentration of this compound in your experiment. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for α-tubulin acetylation in your specific cell model. |
| Low HDAC6 Expression | Confirm the expression level of HDAC6 in your cell line via Western blot or qPCR. Cell lines with low endogenous HDAC6 may show a less pronounced response. |
| Cell Health Issues | Ensure cells are healthy and not overly confluent, which can affect drug response.[6] Check for signs of contamination.[6] |
| Antibody/Western Blot Issues | Use a validated antibody for acetylated α-tubulin. Ensure proper protein transfer and use a sensitive detection reagent. Include a positive control if available. |
Issue 2: Unexpected Cytotoxicity or Lack Thereof
Your results from a cell viability assay (e.g., MTT, CellTiter-Glo) are not as expected. Either the compound is showing toxicity in a cell line thought to be resistant, or it is not inducing cell death where expected.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific Effects | The cytotoxic effects of HDAC inhibitors can be highly context-dependent.[4] The genetic background of the cell line can influence its sensitivity. Compare results across multiple cell lines if possible. |
| Off-Target Effects | At higher concentrations, off-target effects may contribute to unexpected toxicity.[1] Consider testing a structurally different HDAC6 inhibitor to see if the phenotype is consistent. |
| Activation of Survival Pathways | Inhibition of HDAC6 may lead to the activation of compensatory survival pathways in some cells. Investigate key survival pathways like Akt or ERK via Western blot. |
| Assay Interference | Some compounds can interfere with the chemical reactions of viability assays. Run a control with the compound in cell-free media to check for interference. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). |
Issue 3: Paradoxical Gene or Protein Expression Changes
You observe that this compound treatment leads to a decrease in the expression of a gene you expected to be upregulated, or vice versa.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Indirect Effects on Transcription |
| Indirect Effects on Transcription | While HDAC6 is primarily cytoplasmic, its inhibition can indirectly affect gene expression. For example, by modulating the activity of transcription factors or signaling molecules that shuttle to the nucleus. |
| Involvement of MicroRNAs | HDAC inhibitors can alter the expression of microRNAs, which in turn can regulate the expression of a wide range of genes. |
| Cellular Stress Response | Drug treatment can induce a cellular stress response, leading to widespread changes in gene expression that may not be directly related to HDAC6 inhibition. |
| Feedback Loops | The cell may initiate negative feedback loops to counteract the effects of HDAC6 inhibition, leading to paradoxical changes in certain pathways. |
Experimental Protocols
Western Blot for Acetylated α-Tubulin
This protocol is for detecting changes in α-tubulin acetylation following treatment with this compound.[7]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential reasons for a lack of expected cytotoxicity with this compound.
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Independent Validation of CPI-905's Published Activity: A Comparative Guide to EZH2 Inhibitors
An objective comparison of the EZH2 inhibitor CPI-905 with alternative compounds, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals.
Initial investigations into the EZH2 inhibitor this compound reveal it to be an early-stage compound with limited publicly available data on its independent validation. Described as a weak inhibitor with a pyridone headgroup, it appears to have been a precursor to more potent and well-characterized EZH2 inhibitors developed by Constellation Pharmaceuticals.[1] This guide provides a comparative analysis of this compound's successor compounds and other key EZH2 inhibitors, summarizing their biochemical and cellular activities to offer a valuable resource for researchers in the field of epigenetics and oncology.
Comparative Analysis of EZH2 Inhibitor Activity
The following tables summarize the reported activities of several EZH2 inhibitors, providing a framework for comparing their potency and cellular efficacy.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | EZH2 | Weak inhibitor (quantitative data not available) | Not specified | [1] |
| CPI-169 | EZH2 WT | 0.24 ± 0.06 | Not specified | [1] |
| EZH2 Y641N | 0.51 | Not specified | [1] | |
| EZH1 | 6.1 | Not specified | [1] | |
| CPI-1205 | EZH2 WT | 0.0022 (µM) | Biochemical assay | [2] |
| EZH2 Mutant | 0.0031 (µM) | Biochemical assay | [2] | |
| Tazemetostat | EZH2 WT & Mutant | 2-38 | SAM-competitive biochemical assay | [2] |
| GSK126 | EZH2 WT & Mutant | Kiapp = 0.5–3 | SAM-competitive biochemical assay | [2] |
| Tulmimetostat (CPI-0209) | EZH2 | Among the most potent identified | Enzymatic and biophysical assays | [3] |
Table 2: Cellular Activity of EZH2 Inhibitors
| Compound | Cell Line | Endpoint | IC50/EC50 (nM) | Assay Conditions | Reference |
| CPI-1205 | Not specified | Global H3K27me3 reduction | 32 | Cellular assay | [2] |
| Tazemetostat | DLBCL cell lines | H3K27me3 reduction | 2-90 | 3-4 days incubation | [2] |
| GSK126 | DLBCL cell lines | H3K27me3 reduction | 7-252 | 2 days incubation | [2] |
| Tulmimetostat (CPI-0209) | HeLa | H3K27me3 reduction | IC50 determined | 72 hours incubation | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of EZH2 inhibitors and a general workflow for their characterization.
Caption: Mechanism of EZH2 inhibition.
Caption: Workflow for EZH2 inhibitor validation.
Experimental Protocols
Biochemical EZH2 Inhibition Assay (General Protocol)
A typical biochemical assay to determine the IC50 of an EZH2 inhibitor involves the use of a purified PRC2 complex, a histone H3 peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).
-
Reaction Setup: The reaction is typically performed in a 96- or 384-well plate. Each well contains the PRC2 complex, the histone H3 peptide, and varying concentrations of the test inhibitor.
-
Initiation: The reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the enzymatic reaction to proceed.
-
Termination: The reaction is stopped, often by the addition of a stop solution or by capturing the peptide on a filter membrane.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular H3K27me3 Quantification Assay (General Protocol)
Cell-based assays are crucial for determining the on-target effect of an EZH2 inhibitor within a cellular context.
-
Cell Culture and Treatment: Cancer cell lines (e.g., DLBCL lines with EZH2 mutations) are cultured under standard conditions. The cells are then treated with a range of concentrations of the EZH2 inhibitor for a specified duration (e.g., 48-96 hours).
-
Histone Extraction: After treatment, histones are extracted from the cell nuclei using established protocols.
-
Western Blotting or ELISA: The levels of H3K27me3 are quantified using either Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Western Blot: Total histone extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
-
ELISA: Histone extracts are added to wells coated with an antibody that captures total histone H3. A detection antibody specific for H3K27me3 is then used for quantification.
-
-
Data Analysis: The H3K27me3 signal is normalized to the total histone H3 signal. The EC50 value, the concentration at which a 50% reduction in H3K27me3 is observed, is calculated from the dose-response curve.
References
Navigating the Selectivity Landscape of EZH2 Inhibition: A Comparative Analysis of CPI-905 and Alternatives
For researchers, scientists, and drug development professionals, the precise targeting of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers, is of paramount importance. This guide provides a comparative analysis of the cross-reactivity and selectivity profile of CPI-905, a potent EZH2 inhibitor, alongside other notable EZH2 inhibitors: tazemetostat, GSK2816126, and the dual EZH1/EZH2 inhibitor valemetostat. The following data and experimental protocols are intended to offer a clear, objective comparison to aid in the selection of the most appropriate tool compound for preclinical research and therapeutic development.
Comparative Selectivity of EZH2 Inhibitors
The off-target activity of a pharmacological inhibitor can significantly impact experimental outcomes and therapeutic efficacy. To provide a clear comparison of this compound (and its closely related analog, CPI-1205) with other EZH2 inhibitors, the following table summarizes their inhibitory potency against EZH2 and the closely related homolog EZH1, as well as their selectivity against a broader panel of methyltransferases.
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. EZH1 | Selectivity vs. Other Methyltransferases |
| CPI-1205 | EZH2 | 0.24 - 2 | ~26 to 100-fold | >10,000-fold vs. DNMTs |
| EZH1 | 6.1 - 52 | |||
| Tazemetostat (EPZ-6438) | EZH2 (WT) | 11 - 16 | ~35-fold | High |
| EZH1 | 392 | |||
| GSK2816126 (GSK126) | EZH2 (WT & Mutant) | Kᵢapp = 0.5–3 | >150-fold | >1,000-fold (against 20 other methyltransferases)[1] |
| Valemetostat (DS-3201) | EZH1/EZH2 | <10 (for both) | Dual Inhibitor | Potent and selective dual inhibitor |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison of absolute IC50 values should be made with caution.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical assays. Below are detailed methodologies for common assays used to characterize EZH2 inhibitors.
EZH2 Histone Methyltransferase (HMT) Scintillation Proximity Assay (SPA)
This assay is a widely used method to quantify the enzymatic activity of the PRC2 complex and the potency of its inhibitors.
Principle: The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a biotinylated histone H3 peptide substrate. When the radiolabeled peptide is captured by streptavidin-coated SPA beads, the emitted beta particles from the tritium (B154650) excite a scintillant within the beads, producing light that is detected by a scintillation counter.
Materials:
-
Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
Substrate: Biotinylated synthetic peptide derived from histone H3 (e.g., H3K27).
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Inhibitor: Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: Typically contains Tris-HCl, DTT, MgCl₂, and a detergent like Tween-20.
-
Detection: Streptavidin-coated SPA beads.
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, combine the PRC2 enzyme, the histone H3 peptide substrate, and the test inhibitor in the assay buffer.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 23°C or 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing non-radiolabeled SAM and EDTA).
-
Add a suspension of streptavidin-coated SPA beads to the reaction mixture.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the light output using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Kinome and Methyltransferase Selectivity Screening
To assess the broader cross-reactivity of an inhibitor, it is typically screened against a large panel of kinases and other methyltransferases.
Principle: These screens often employ high-throughput binding assays or enzymatic assays to determine the inhibitory activity of the compound against a wide range of off-targets. A common format is a competition binding assay where the test compound competes with a known ligand for binding to the active site of the kinase or methyltransferase.
General Workflow:
-
The test compound is incubated with a panel of purified kinases or methyltransferases at one or more concentrations (e.g., 1 µM and 10 µM).
-
The activity of each enzyme in the presence of the compound is measured using a suitable assay format (e.g., radiometric, fluorescence-based, or luminescence-based).
-
The percent inhibition for each off-target is calculated.
-
For significant "hits" (e.g., >50% inhibition), dose-response curves are generated to determine the IC50 or Kᵢ values.
Visualizing EZH2 Signaling and Experimental Workflow
To better understand the biological context of EZH2 inhibition and the experimental process, the following diagrams have been generated.
References
On-Target Validation of CPI-905: A Comparative Guide to siRNA-Mediated Confirmation
For researchers, scientists, and drug development professionals, confirming the specific molecular target of a novel inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the on-target effects of a hypothetical inhibitor, CPI-905, against its intended target, IKKβ, using small interfering RNA (siRNA) as a benchmark.
The successful development of targeted therapies hinges on a thorough understanding of a compound's mechanism of action. While small molecule inhibitors like the hypothetical this compound can be potent and selective, off-target effects are a common concern that can lead to misinterpretation of experimental results and potential toxicity.[1] Therefore, orthogonal methods are required to confirm that the observed biological effects are a direct consequence of inhibiting the intended target.
One of the most widely accepted methods for target validation is RNA interference (RNAi), particularly through the use of siRNA.[1][2][3] By specifically silencing the mRNA of the target protein, in this case, IKKβ, researchers can compare the resulting phenotype to that produced by the small molecule inhibitor. A high degree of concordance between the effects of the inhibitor and the specific siRNA provides strong evidence for on-target activity.
Comparing this compound and siRNA-mediated IKKβ Inhibition
To objectively assess the on-target effects of this compound, a series of experiments can be conducted to compare its activity with that of a validated siRNA targeting IKKβ. The following table summarizes hypothetical quantitative data from such a comparison.
| Parameter | This compound (1 µM) | IKKβ siRNA (10 nM) | Non-targeting Control siRNA | Untreated Control |
| IKKβ Protein Expression (% of Control) | 95% | 15% | 98% | 100% |
| IκBα Phosphorylation (% of Control) | 25% | 20% | 97% | 100% |
| NF-κB p65 Nuclear Translocation (% of Cells) | 30% | 28% | 95% | 98% |
| IL-6 mRNA Expression (Fold Change) | 0.4 | 0.35 | 0.95 | 1.0 |
| Cell Viability (% of Control) | 98% | 97% | 99% | 100% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target validation studies. Below are the key experimental protocols used to generate the data in the comparative table.
siRNA Transfection and IKKβ Knockdown
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
siRNA Preparation: A validated siRNA sequence targeting IKKβ and a non-targeting control siRNA are reconstituted in RNase-free water to a stock concentration of 20 µM.
-
Transfection: Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection. The siRNA (final concentration 10 nM) is mixed with a lipid-based transfection reagent in serum-free media according to the manufacturer's instructions. The mixture is incubated for 20 minutes at room temperature before being added to the cells.
-
Incubation: Cells are incubated with the siRNA-transfection reagent complex for 48 hours to allow for effective knockdown of the target mRNA and subsequent protein depletion.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: After 48 hours of transfection or 24 hours of treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for IKKβ, phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Treatment: Cells grown on glass coverslips are treated with this compound or transfected with siRNA as described above. Prior to fixation, cells are stimulated with TNFα (10 ng/mL) for 30 minutes to induce NF-κB activation.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Staining: Cells are blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes and then incubated with an antibody against the p65 subunit of NF-κB for 1 hour. After washing, cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The percentage of cells showing nuclear localization of p65 is quantified.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit. First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression levels of the NF-κB target gene, IL-6, are quantified by qRT-PCR using a SYBR Green-based assay. The expression of a housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method.
Visualizing the Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to provide a clear visual representation of the IKKβ signaling pathway and the experimental workflow for on-target validation.
References
Evaluating the Specificity of CARM1 Inhibitor CPI-905 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the specificity of CARM1 inhibitors in patient-derived xenograft (PDX) models. While publicly available data on a CARM1 inhibitor specifically named "CPI-905" is limited, this document will use the well-characterized CARM1 inhibitors EZM2302 and TP-064 as exemplars to outline the necessary experimental approaches and data presentation for a thorough specificity assessment. This guide is designed to be a practical resource for researchers investigating novel CARM1 inhibitors.
Introduction to CARM1 as a Therapeutic Target
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues within histone and non-histone proteins. This post-translational modification plays a pivotal role in various cellular processes, including the regulation of gene transcription, DNA damage response, and cell cycle control.[1][2] Dysregulation and overexpression of CARM1 have been implicated in the progression of numerous cancers, including multiple myeloma and various solid tumors, establishing it as a promising target for therapeutic intervention.[2][3]
Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating anti-cancer agents. These models largely retain the histological and genetic characteristics of the original patient tumor, offering a more predictive assessment of drug efficacy and specificity compared to traditional cell line-derived xenografts.[4][5]
Featured CARM1 Inhibitors for Comparison
This guide will focus on two potent and selective CARM1 inhibitors that have been described in the scientific literature:
-
EZM2302 (GSK3359088): A well-characterized, orally bioavailable CARM1 inhibitor that has demonstrated in vivo target engagement and anti-tumor efficacy in preclinical models of multiple myeloma.[2][6]
-
TP-064: Another potent and selective small molecule inhibitor of CARM1 that has been used in preclinical studies.[3]
Quantitative Data Comparison
A direct, head-to-head comparison of CARM1 inhibitors in the same PDX models is crucial for an objective evaluation. The following table summarizes key quantitative parameters that should be assessed.
| Parameter | EZM2302 | TP-064 | This compound (Hypothetical Data) |
| Biochemical Potency | |||
| CARM1 IC50 | 6 nM[2] | Potent inhibitor[3] | Data Needed |
| Cellular Activity | |||
| Cell Proliferation IC50 (e.g., in MM.1S cells) | Nanomolar range[6] | Data Needed | Data Needed |
| Target Engagement (e.g., PABP1 methylation) | IC50 in nanomolar range[6] | Data Needed | Data Needed |
| In Vivo PDX Efficacy | |||
| Tumor Growth Inhibition (%) | Dose-dependent[2] | Data Needed | Data Needed |
| Selectivity | |||
| vs. other PRMTs | Highly selective[2] | Selective[3] | Data Needed |
| Off-Target Kinase Hits (at 1µM) | Data Needed | Data Needed | Data Needed |
Experimental Protocols for Specificity Evaluation in PDX Models
A comprehensive assessment of inhibitor specificity requires a multi-faceted approach. Below are detailed protocols for essential experiments.
Mass Spectrometry-Based Proteomics for Off-Target Profiling
This unbiased approach identifies the direct and indirect protein interactions of the inhibitor within the tumor proteome.
Protocol:
-
PDX Tumor Lysate Preparation:
-
Establish PDX models from a relevant cancer type.
-
Administer the CARM1 inhibitor or vehicle control to cohorts of mice.
-
Excise tumors at a predetermined endpoint and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
-
Affinity Purification Mass Spectrometry (AP-MS):
-
Synthesize a tagged version of the inhibitor (e.g., biotinylated).
-
Incubate the PDX tumor lysate with the tagged inhibitor.
-
As a control for specificity, perform a competition experiment by pre-incubating the lysate with an excess of the untagged inhibitor.
-
Capture the inhibitor-protein complexes using affinity beads (e.g., streptavidin).
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
LC-MS/MS Analysis:
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite, searching against both human and mouse protein databases to distinguish tumor from stromal proteins.[7]
-
Proteins significantly enriched in the tagged-inhibitor pulldown compared to the competition control are considered potential off-targets.
-
RNA-Sequencing for Transcriptional Pathway Analysis
RNA-sequencing (RNA-seq) provides a global view of the transcriptional consequences of CARM1 inhibition, revealing potential off-target pathway modulation.
Protocol:
-
Sample Preparation:
-
Treat PDX-bearing mice with the inhibitor or vehicle.
-
Harvest tumors and immediately stabilize the RNA.
-
Extract total RNA from the tumor tissue.
-
Assess RNA integrity and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA.
-
Perform next-generation sequencing.
-
-
Bioinformatic Analysis:
-
Perform quality control and align sequencing reads to a combined human-mouse reference genome to differentiate tumor and stromal transcripts.[8]
-
Quantify gene expression.
-
Perform differential gene expression analysis.
-
Utilize pathway analysis tools (e.g., GSEA, IPA) to identify signaling pathways that are unexpectedly perturbed by the inhibitor, suggesting off-target effects.[9]
-
Quantitative Immunohistochemistry for In Situ Target Validation
Immunohistochemistry (IHC) allows for the visualization and quantification of target engagement and downstream biomarker modulation within the tumor microenvironment.
Protocol:
-
Tissue Processing:
-
Fix excised PDX tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut tissue sections and mount on slides.
-
-
Staining:
-
Perform deparaffinization, rehydration, and antigen retrieval.
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with a primary antibody against a CARM1-mediated methylation mark (e.g., asymmetric dimethylarginine) or a downstream target.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop with a chromogenic substrate and counterstain.
-
-
Analysis:
-
Scan the slides to create digital images.
-
Use image analysis software to quantify the staining intensity and the percentage of positive cells in a blinded manner.
-
Compare the results between treated and control groups to assess target modulation.[10]
-
Mandatory Visualizations
CARM1 Signaling and Inhibition
Caption: Overview of CARM1 signaling pathways and the mode of action for a CARM1 inhibitor.
Experimental Workflow for Specificity Evaluation in PDX Models
Caption: A streamlined workflow for assessing CARM1 inhibitor specificity using PDX models.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SPA: A Quantitation Strategy for MS Data in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole transcriptome profiling of patient-derived xenograft models as a tool to identify both tumor and stromal specific biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Over-methylation of Histone H3 Lysines Is a Common Molecular Change Among the Three Major Types of Soft-tissue Sarcoma in Patient-derived Xenograft (PDX) Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CPI-905: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the proper disposal of CPI-905, a potent and selective EZH2 inhibitor.
While a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available, general best practices for the disposal of hazardous chemical waste in a research setting should be strictly followed. All chemical waste must be managed in accordance with federal, state, and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure you are familiar with standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Avoid inhalation of any dust or aerosols by working in a well-ventilated area, preferably within a chemical fume hood.
General Handling:
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical advice.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Prevent the release of the compound into the environment.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of chemical research compounds.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes the pure compound, solutions containing this compound, and any materials contaminated with the compound.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react dangerously.
-
Segregate waste into the following categories:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and instrument effluent.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.
-
2. Waste Containerization and Labeling:
-
Use appropriate, compatible, and properly sealed containers for each waste stream. The original container may be used for unused solid compounds.
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound" and its chemical formula if available), the concentration, and the date of accumulation. Follow your institution's specific labeling requirements.
3. Storage of Chemical Waste:
-
Store hazardous waste in a designated, secure area that is well-ventilated and away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is strictly prohibited and can lead to environmental contamination and regulatory violations.
Experimental Protocol: Decontamination of Labware
For reusable labware that has come into contact with this compound, a thorough decontamination procedure is necessary.
-
Initial Rinse: Rinse the labware with an appropriate organic solvent in which this compound is soluble. Collect this initial rinse as hazardous liquid waste.
-
Secondary Wash: Wash the labware with a suitable laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to air dry completely or dry in an oven as appropriate for the material.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: A logical workflow for the proper segregation and disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a general guide. It is not a substitute for a substance-specific Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize safety and compliance with all applicable regulations.
Personal protective equipment for handling CPI-905
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling CPI-905, a potent and selective EZH2 inhibitor. Given the absence of a publicly available Safety Data Sheet (SDS) for this compound, this document is based on the general safety profiles of EZH2 inhibitors and standard laboratory practices for handling research-grade chemical compounds. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's conditions and experimental protocols.
Hazard Identification and Immediate Precautions
This compound belongs to the EZH2 inhibitor class of compounds. While specific toxicity data for this compound is not available, EZH2 inhibitors as a class are known to have biological activity and may present health risks upon exposure. Potential hazards include:
-
Acute Effects: May cause skin, eye, and respiratory tract irritation upon direct contact. Ingestion or inhalation could lead to unknown systemic effects.
-
Chronic Effects: The long-term toxicological properties of this compound have not been fully elucidated. As with any novel compound, it should be treated as potentially hazardous with unknown long-term health effects. Studies on other EZH2 inhibitors have noted potential for adverse effects such as neutropenia, thrombocytopenia, and anemia with systemic exposure.
Immediate Actions in Case of Exposure:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or dust. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If handling powders outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is recommended. | To prevent inhalation of dust or aerosols. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, labeled, and appropriate hazardous waste container. |
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: Decision tree for this compound waste disposal.
By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
